Clorprenaline
Beschreibung
See also: Clorprenaline Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSBSWKLKKXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5588-22-7 (hydrochloride, monohydrate), 6933-90-0 (hydrochloride) | |
| Record name | Clorprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048316 | |
| Record name | Clorprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3811-25-4 | |
| Record name | Clorprenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clorprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clorprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORPRENALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W4327W76O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Clorprenaline: A Technical Guide to its Function as a β2-Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Clorprenaline is a phenylethanolamine derivative that has been clinically utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][3] Its therapeutic effects are primarily attributed to its selective binding to and activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial passages.[1][3] Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and subsequent bronchodilation.[1]
Mechanism of Action and Signaling Pathway
As a β2-adrenergic receptor agonist, this compound mimics the action of endogenous catecholamines like epinephrine (B1671497) at the β2-AR, a G-protein coupled receptor (GPCR). The binding of this compound to the β2-AR induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This initiates a well-defined downstream signaling cascade.
The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates several intracellular target proteins, which ultimately results in a decrease in intracellular calcium concentrations, leading to the relaxation of airway smooth muscle and bronchodilation.[1]
Signaling Pathway Visualization
Caption: this compound-induced β2-adrenergic receptor signaling cascade.
Quantitative Pharmacological Data
A comprehensive review of scientific literature did not yield specific quantitative data for this compound's binding affinity (Ki), potency (EC50), or intrinsic efficacy at the β2-adrenergic receptor. Such data is essential for a complete pharmacological profile. For comparative purposes, the table below presents typical ranges for well-characterized β2-AR agonists.
| Parameter | Description | Typical Values for β2-Agonists |
| Binding Affinity (Ki) | The equilibrium dissociation constant for the ligand-receptor complex. A lower Ki value indicates a higher binding affinity. | Varies widely, from low nanomolar (nM) to micromolar (µM) ranges. |
| Potency (EC50) | The concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency. | Typically in the nanomolar (nM) to low micromolar (µM) range. |
| Intrinsic Efficacy (α) | The ability of an agonist to elicit a maximal response from the receptor, relative to a full agonist. | Ranges from 0 (antagonist) to 1 (full agonist). Partial agonists have values between 0 and 1. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize β2-adrenergic receptor agonists like this compound.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the β2-adrenergic receptor.
Experimental Workflow Visualization
Caption: Workflow for a competitive radioligand binding assay.
Methodology
-
Membrane Preparation:
-
Homogenize cells or tissues known to express the β2-adrenergic receptor in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a multi-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) to each well.
-
Add varying concentrations of the unlabeled competitor compound (this compound) to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist, e.g., propranolol).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP), providing a measure of the agonist's potency (EC50) and efficacy.
Experimental Workflow Visualization
Caption: Workflow for a cAMP accumulation assay.
Methodology
-
Cell Culture and Seeding:
-
Culture a suitable cell line endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., HEK293, CHO cells).
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
-
-
Pre-treatment:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
-
Agonist Stimulation:
-
Add varying concentrations of the agonist (this compound) to the wells. Include a vehicle control and a positive control (e.g., isoproterenol).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a sensitive detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based biosensor.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (Emax, efficacy).
-
Conclusion
This compound is a β2-adrenergic receptor agonist with established use as a bronchodilator. Its mechanism of action through the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway is well-understood. While specific quantitative data on its receptor binding and functional activity are not widely reported, the standardized experimental protocols detailed in this guide provide a robust framework for the in-depth pharmacological characterization of this compound and other novel β2-AR agonists. Such characterization is fundamental for drug discovery and development, enabling the precise determination of a compound's affinity, potency, and efficacy, and facilitating the development of more selective and effective therapeutics for respiratory and other related diseases.
References
Pharmacological Profile of Clorprenaline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorprenaline hydrochloride is a sympathomimetic amine classified as a selective β2-adrenergic receptor agonist.[1][2][3][4] Synthetically derived from phenethylamine, it is recognized for its significant bronchodilator properties.[2][3] Primarily, this compound hydrochloride is utilized in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic bronchitis.[2] Its therapeutic effect is achieved through the targeted stimulation of β2-adrenergic receptors located in the smooth muscles of the bronchial passages.[2][5] This document provides a detailed overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, associated signaling pathways, and the experimental protocols used for its characterization.
Mechanism of Action
This compound hydrochloride exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2][5] This interaction initiates a well-defined intracellular signaling cascade:
-
Receptor Binding and G-Protein Activation: As a β2-agonist, this compound binds to the β2-adrenergic receptor on the surface of smooth muscle cells, primarily in the bronchi.[2][5] This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein, Gs.
-
Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.[2]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[2][5]
-
Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]
-
Smooth Muscle Relaxation: PKA proceeds to phosphorylate various intracellular target proteins. This cascade ultimately results in a decrease in intracellular calcium concentrations, leading to the relaxation of bronchial smooth muscle cells.[2] This relaxation causes bronchodilation, which improves airflow to the lungs.[2][5]
Additionally, some evidence suggests that this compound hydrochloride may exhibit anti-inflammatory effects by inhibiting the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells.[2]
Signaling Pathway
The signaling cascade initiated by this compound hydrochloride binding to the β2-adrenergic receptor is depicted below.
Pharmacological Data
| Parameter | Value / Description | Target(s) |
| Target Class | G-Protein Coupled Receptor (GPCR) | β-Adrenergic Receptors |
| Primary Target | β2-Adrenergic Receptor (ADRB2) | ADRB2[1] |
| Mechanism of Action | Agonist | Stimulates adenylyl cyclase, increasing cAMP levels.[2][5] |
| Binding Affinity (Ki) | Data not publicly available | - |
| Functional Potency (EC50) | Data not publicly available | - |
| Physiological Effect | Bronchodilation, Uterine Relaxation | Bronchial Smooth Muscle Cells[2][5] |
Experimental Protocols
The characterization of a β2-adrenergic agonist like this compound hydrochloride typically involves receptor binding assays to determine its affinity for the target and functional assays to measure its potency in eliciting a cellular response.
Receptor Binding Affinity Assay (Competitive Radioligand Binding)
This protocol outlines a general method to determine the binding affinity (Ki) of this compound hydrochloride for the β2-adrenergic receptor.
Objective: To determine the concentration of this compound hydrochloride that inhibits 50% of the specific binding of a known radioligand to the β2-adrenergic receptor (IC50), from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human β2-adrenergic receptor (e.g., HEK293, CHO cells).
-
Radioligand: A high-affinity β-adrenergic receptor antagonist, such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).
-
Non-specific Ligand: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol) to determine non-specific binding.
-
Test Compound: this compound hydrochloride, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail (for ³H) or Gamma Counter (for ¹²⁵I).
-
Glass Fiber Filters and a Cell Harvester .
Methodology:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of this compound hydrochloride in assay buffer.
-
Reaction Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Cell membranes + Radioligand.
-
Non-specific Binding: Cell membranes + Radioligand + high concentration of non-labeled antagonist (Propranolol).
-
Competitive Binding: Cell membranes + Radioligand + varying concentrations of this compound hydrochloride.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification:
-
For [³H]-DHA, place filters in scintillation vials, add scintillation cocktail, and count using a liquid scintillation counter.
-
For [¹²⁵I]-CYP, place filters in tubes and count using a gamma counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound hydrochloride.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Potency Assay (cAMP Accumulation)
This protocol describes a general method to determine the functional potency (EC50) of this compound hydrochloride by measuring its ability to stimulate cAMP production.
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to this compound hydrochloride stimulation and determine its EC50 value.
Materials:
-
Cell Line: A whole-cell line expressing the human β2-adrenergic receptor (e.g., HEK293, CHO).
-
Test Compound: this compound hydrochloride, serially diluted.
-
Stimulation Buffer: A physiological buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. These kits typically include a lysis buffer and detection reagents (e.g., europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Plate Reader: A microplate reader compatible with the detection technology (e.g., HTRF-capable).
Methodology:
-
Cell Plating: Seed cells into a 384-well or 96-well plate and culture overnight to allow for adherence.
-
Compound Addition: Remove culture medium and add serial dilutions of this compound hydrochloride (prepared in stimulation buffer with IBMX) to the cells. Include a positive control (e.g., a high concentration of Isoprenaline) and a vehicle control (buffer only).
-
Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for receptor activation and cAMP accumulation.
-
Cell Lysis & Detection: Add the lysis buffer and detection reagents from the cAMP kit to each well as per the manufacturer's instructions. This step lyses the cells and initiates the competitive immunoassay between the endogenously produced cAMP and the labeled cAMP tracer.
-
Final Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the detection reaction to stabilize.
-
Measurement: Read the plate using a compatible microplate reader. For an HTRF assay, this involves reading fluorescence at two different wavelengths.
-
Data Analysis:
-
Convert the raw signal (e.g., HTRF ratio) to cAMP concentrations using a standard curve run in parallel.
-
Plot the cAMP concentration against the log concentration of this compound hydrochloride.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration producing 50% of the maximal response) and Emax (the maximum effect).
-
References
The Role of Clorprenaline in Bronchial Expansion Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorprenaline, a potent β2-adrenergic agonist, has historically played a significant role in the pharmacological research of bronchial expansion. As a sympathomimetic amine, its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes key experimental protocols used to evaluate its efficacy, and presents available data to offer a comprehensive resource for researchers in respiratory drug development. While specific quantitative data for this compound is sparse in readily available literature, this guide contextualizes its function through comparative data with other well-studied β2-agonists and detailed methodologies for its investigation.
Mechanism of Action: The β2-Adrenergic Signaling Cascade
This compound exerts its bronchodilatory effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1][2][3] This interaction initiates a well-defined intracellular signaling cascade, ultimately leading to muscle relaxation and an increase in airway diameter.
The binding of this compound to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein (Gαs) then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in this pathway.[1]
The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates several target proteins within the cell, culminating in a decrease in intracellular calcium ion (Ca2+) concentrations and the dephosphorylation of myosin light chains. This cascade of events disrupts the actin-myosin cross-bridge formation required for muscle contraction, resulting in the relaxation of the bronchial smooth muscle and, consequently, bronchodilation.
Figure 1: this compound's β2-Adrenergic Signaling Pathway.
Data Presentation: Potency and Efficacy in Bronchodilation
While primary literature detailing specific quantitative data such as pD2 (the negative logarithm of the EC50) and intrinsic activity for this compound is limited, its functional profile can be understood in the context of other well-characterized β2-agonists. The following tables provide comparative data for isoprenaline and salbutamol (B1663637), commonly used in similar in vitro studies, to serve as a benchmark for researchers investigating this compound.
Table 1: Comparative Potency of β-Adrenergic Agonists on Guinea Pig Trachea
| Compound | pD2 Value (Mean ± SEM) | Reference Tissue |
| Isoprenaline | 7.60 ± 0.01 | Guinea Pig Trachea |
| Salbutamol | 7.50 ± 0.01 | Guinea Pig Trachea |
| This compound | Data not available | Guinea Pig Trachea |
This table illustrates the potency of isoprenaline and salbutamol in relaxing guinea pig tracheal preparations. A higher pD2 value indicates greater potency.
Table 2: Comparative Efficacy of Bronchodilators
| Compound | Intrinsic Activity (Relative to Isoprenaline) | Reference Tissue |
| Isoprenaline | 1.0 | Guinea Pig Trachea |
| Salbutamol | ~1.0 | Guinea Pig Trachea |
| This compound | Data not available | Guinea Pig Trachea |
Intrinsic activity reflects the maximum effect a drug can produce. Isoprenaline, a full agonist, is often used as the standard with an intrinsic activity of 1.0.
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the study of bronchodilators like this compound.
Isolated Organ Bath for Bronchodilator Effect
This ex vivo method assesses the direct effect of a compound on airway smooth muscle contractility.
Objective: To determine the potency (pD2 or EC50) and efficacy (maximal relaxation) of this compound on pre-contracted airway smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1)
-
Histamine (B1213489) or Carbachol (contractile agents)
-
This compound hydrochloride
-
Isolated organ bath system with isometric force transducers
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal ring segments (2-3 mm in width).
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM) or carbachol.
-
Once a stable plateau of contraction is achieved, add this compound in a cumulative, concentration-dependent manner (e.g., 10^-9 M to 10^-5 M).
-
Record the relaxation response at each concentration until maximal relaxation is achieved.
-
Calculate the percentage of relaxation relative to the pre-induced contraction.
-
Plot the concentration-response curve and determine the pD2 or EC50 value.
Figure 2: Workflow for Isolated Organ Bath Experiment.
Radioligand Binding Assay for Receptor Affinity
This in vitro assay determines the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Objective: To quantify the affinity of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing β2-adrenergic receptors (e.g., from transfected cell lines or lung tissue)
-
Radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)
-
This compound hydrochloride (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes expressing the β2-adrenergic receptor.
-
In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Include tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand and a high concentration of a known β2-adrenergic antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This cell-based assay measures the functional consequence of β2-adrenergic receptor activation by quantifying the production of the second messenger, cAMP.
Objective: To determine the EC50 of this compound for stimulating cAMP production in airway smooth muscle cells.
Materials:
-
Primary human airway smooth muscle cells (HASMCs) or a suitable cell line
-
Cell culture medium
-
This compound hydrochloride
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)
Procedure:
-
Culture HASMCs to an appropriate confluency in multi-well plates.
-
Pre-treat the cells with a PDE inhibitor for a specified time to prevent cAMP breakdown.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay-based kit according to the manufacturer's instructions.
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal cAMP response.
Conclusion
This compound serves as a valuable tool in the investigation of β2-adrenergic receptor pharmacology and its role in bronchial expansion. Its mechanism of action via the cAMP signaling pathway is a cornerstone of bronchodilator research. While specific quantitative data for this compound remains elusive in modern literature, the detailed experimental protocols provided in this guide offer a robust framework for its characterization and for comparative studies with novel bronchodilator candidates. The use of standardized in vitro and ex vivo models is crucial for generating reproducible and translatable data that can inform the development of next-generation respiratory therapeutics. Further research to quantify the potency, efficacy, and binding affinity of this compound would be beneficial to the scientific community, providing a more complete picture of this historically significant β2-agonist.
References
Clorprenaline: A Technical Guide to its Biological Activities and Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Clorprenaline, also known as isoprophenamine, is a bronchodilator medication.[4] As a β2-adrenergic receptor agonist, it selectively targets and stimulates β2-adrenergic receptors, leading to a cascade of intracellular events that culminate in smooth muscle relaxation and other physiological responses. Its primary therapeutic application has been in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
This compound exerts its effects by acting as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a well-defined signaling pathway.
Receptor Binding and G-Protein Activation
This compound selectively binds to β2-adrenergic receptors located on the surface of various cells, particularly smooth muscle cells in the bronchial passages. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein releases its α subunit (Gαs), which in turn binds to and activates the enzyme adenylyl cyclase.
Downstream Signaling Cascade
Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of smooth muscle cells.
Quantitative Pharmacological Data
A comprehensive search of the scientific literature did not yield specific quantitative data for this compound regarding its binding affinity (Ki), half-maximal inhibitory concentration (IC50), or half-maximal effective concentration (EC50). Such data is crucial for a complete pharmacological profile. For context, typical values for other well-characterized β2-adrenergic agonists are provided below.
Table 1: Receptor Binding Affinity (Ki) of Common β2-Adrenergic Agonists
| Parameter | Value | Receptor | Reference |
| Ki | Data not available | β2-Adrenergic Receptor | - |
| Example: Salmeterol | ~5 nM | Human β2-Adrenergic Receptor | |
| Example: Formoterol | ~23 nM | Human β2-Adrenergic Receptor |
Table 2: Functional Potency (IC50/EC50) of Common β2-Adrenergic Agonists
| Parameter | Value | Assay | Reference |
| IC50/EC50 | Data not available | Adenylyl Cyclase Stimulation / Smooth Muscle Relaxation | - |
| Example: Isoprenaline | EC50 ~1-10 nM | Guinea-pig tracheal relaxation | |
| Example: Salbutamol | EC50 ~5-20 nM | Guinea-pig tracheal relaxation |
Experimental Protocols
The following sections detail the standard experimental methodologies used to determine the pharmacological properties of β2-adrenergic agonists like this compound.
Receptor Binding Assay
This assay quantifies the affinity of a ligand for its receptor.
Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the β2-adrenergic receptor.
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the β2-adrenergic receptor (e.g., [3H]-CGP 12177) is used.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that displaces 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cAMP.
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.
Methodology:
-
Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of this compound.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the this compound concentration. The EC50 value is determined from this curve.
References
Clorprenaline: A Technical Guide for Asthma and Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorprenaline is a sympathomimetic agent classified as a selective β2-adrenergic receptor agonist.[1][2] Primarily utilized as a bronchodilator, it is effective in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[3][4] Marketed in Japan under various brand names including Asnormal and Bronchon, this compound serves as a valuable tool in both clinical settings and respiratory research.[2] Its therapeutic effects stem from its ability to relax the smooth muscles of the bronchial passages, leading to improved airflow.[3][4] This guide provides a detailed overview of this compound's mechanism of action, relevant experimental protocols, and its application in respiratory disease research.
Core Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its primary effect through the activation of β2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) located on the surface of airway smooth muscle cells.[4] This interaction initiates a well-defined intracellular signaling cascade, culminating in bronchodilation.[3]
The signaling pathway proceeds as follows:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor on bronchial smooth muscle cells.[4]
-
G Protein Activation: This binding event activates the associated stimulatory G protein (Gs). The Gαs subunit dissociates, exchanges GDP for GTP, and becomes active.[5]
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[3][6]
-
cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[3][4][7]
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels activate cAMP-dependent Protein Kinase A (PKA).[3][8]
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream target proteins. This phosphorylation cascade leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase (MLCK), resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[4][9]
Beyond bronchodilation, this compound also exhibits anti-inflammatory properties by inhibiting the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells in the airways.[3]
Quantitative Data
Table 1: this compound Hydrochloride Dosage Information
| Administration Route | Typical Adult Dosage | Frequency | Reference |
|---|---|---|---|
| Oral (Tablets/Syrup) | 20 to 40 mg | 3 to 4 times daily | [3] |
| Intravenous | Administered in severe cases under medical supervision | As required for acute exacerbations | [3] |
Note: Pediatric doses are typically lower and adjusted based on body weight.[3]
Table 2: Summary of Clinical Outcomes for Inhaled β2-Agonist Therapy in Adult Asthma Exacerbations
| Outcome Measure | Effect of Combined β2-Agonist + Anticholinergic vs. β2-Agonist Alone | Quality of Evidence | Reference |
|---|---|---|---|
| Hospitalization | Reduced risk of hospitalization | Moderate | [11] |
| Forced Expiratory Volume in 1s (FEV₁) | Significant Improvement (MD 0.25 L) | Low | [11] |
| Peak Expiratory Flow (PEF) | Significant Improvement (MD 36.58 L/min) | Very Low | [11] |
| Return to ED for Additional Care | Reduced Likelihood (RR 0.80) | Moderate | [11] |
| Adverse Events (e.g., tremor) | Increased Likelihood (OR 2.03) | Moderate | [11] |
MD: Mean Difference; RR: Risk Ratio; OR: Odds Ratio. Data from a systematic review of multiple studies.[11]
Experimental Protocols & Workflows
The evaluation of this compound and other β2-agonists involves a range of in vitro and in vivo experimental models. Below are detailed protocols for key assays.
Protocol: Bronchial Smooth Muscle Relaxation Assay
This assay directly measures the ability of a compound to induce relaxation in pre-contracted airway smooth muscle cells, often using a collagen gel matrix.[12]
Methodology:
-
Cell Culture: Commercially obtained human bronchial smooth muscle cells (HBSMCs) are cultured under standard conditions.
-
Gel Preparation: HBSMCs are embedded within a collagen gel solution (e.g., Type I collagen) in 24-well plates and allowed to polymerize.
-
Pre-treatment (Optional): Gels are pre-treated with the test compound (this compound) at various concentrations for a defined period (e.g., 30 minutes).
-
Contraction Induction: A contractile agent, such as histamine or acetylcholine, is added to the wells to induce gel contraction.[12]
-
Data Acquisition: The diameter or area of the collagen gel is measured at regular intervals (e.g., every 10 minutes for 1 hour) using digital imaging software.[12]
-
Analysis: The degree of contraction is calculated relative to vehicle-treated controls. The inhibitory effect of this compound is determined by comparing contraction in its presence versus its absence.
Protocol: Adenylyl Cyclase Activation Assay
This biochemical assay quantifies the ability of a β2-agonist to stimulate adenylyl cyclase activity in cell membranes.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from cells expressing β2-adrenergic receptors (e.g., human airway epithelial cells or a recombinant cell line).
-
Reaction Setup: In a reaction buffer containing Mg²⁺ and ATP, incubate the membrane preparation with varying concentrations of this compound.[7] Forskolin, a direct activator of adenylyl cyclase, can be used as a positive control.[13]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes) to allow for the enzymatic conversion of ATP to cAMP.
-
Reaction Termination: Stop the reaction, typically by adding a cold solution of EDTA or by heat inactivation.
-
cAMP Quantification: Measure the amount of cAMP produced using a competitive binding assay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
-
Data Analysis: Plot the concentration of cAMP produced against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Protocol: In Vivo Models of Allergic Asthma
Animal models are crucial for evaluating the efficacy of anti-asthmatic drugs in a complex physiological system. The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used example.[14]
Methodology:
-
Sensitization: Mice are sensitized to ovalbumin (OVA) via intraperitoneal (i.p.) injections, typically with an adjuvant like aluminum hydroxide, on specific days (e.g., day 0 and day 14).[14]
-
Challenge: Following sensitization, the mice are challenged with aerosolized OVA for several consecutive days to induce an asthmatic phenotype (e.g., days 24, 25, and 26).[14]
-
Drug Administration: this compound (or vehicle) is administered to the mice before the final OVA challenge, often via inhalation, oral, or i.p. routes.
-
Assessment of Airway Hyperresponsiveness (AHR): Measure changes in lung function in response to a bronchoconstrictor (e.g., methacholine) using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).[14]
-
Histology: Process lung tissue for histological analysis to assess mucus hypersecretion and inflammatory cell infiltration.
Conclusion
This compound is a potent β2-adrenergic receptor agonist with established efficacy as a bronchodilator.[3] Its mechanism of action, centered on the Gs-adenylyl cyclase-cAMP-PKA signaling pathway, provides a clear rationale for its use in asthma and COPD.[4] The experimental protocols outlined in this guide represent standard methodologies for characterizing the pharmacological profile of this compound and similar compounds. For researchers and drug development professionals, this compound serves as both a therapeutic agent and a valuable pharmacological tool for exploring the complexities of respiratory disease and developing next-generation therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. Mechanisms of receptor activation in adenylate cyclase systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mitigation of Chlorine Lung Injury by Increasing Cyclic AMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Combined inhaled beta-agonist and anticholinergic agents for emergency management in adults with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-2 adrenergic activation inhibits forskolin-stimulated adenylate cyclase activity and lipolysis in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advanced models for respiratory disease and drug studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Clorprenaline: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clorprenaline is a sympathomimetic amine utilized primarily as a bronchodilator.[1] As a selective β2-adrenergic receptor agonist, its pharmacological action is centered on the relaxation of bronchial smooth muscle, leading to the alleviation of bronchospasm. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways associated with this compound's mechanism of action. Detailed experimental protocols for the characterization of this compound are also presented to support further research and development.
Chemical Structure and Identification
This compound, with the IUPAC name 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol, is a secondary amino compound and a member of the ethanolamine (B43304) and monochlorobenzene classes.[2] Its chemical structure is characterized by a chlorobenzene (B131634) ring substituted with a 1-hydroxy-2-[(propan-2-yl)amino]ethyl group at the second position.[2]
| Identifier | Value |
| IUPAC Name | 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol[2] |
| SMILES | CC(C)NCC(C1=CC=CC=C1Cl)O[2] |
| CAS Number | 3811-25-4 (this compound) |
| 6933-90-0 (this compound Hydrochloride) | |
| PubChem CID | 2810 (this compound) |
| 21784 (this compound Hydrochloride) | |
| Molecular Formula | C11H16ClNO (this compound) |
| C11H17Cl2NO (this compound Hydrochloride) | |
| Synonyms | Isoprophenamine, Chlorprenaline |
Physicochemical Properties
The physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.
This compound
| Property | Value |
| Molecular Weight | 213.70 g/mol |
| Monoisotopic Mass | 213.0920418 Da |
| pKa | Data available in IUPAC Digitized pKa Dataset |
| Collision Cross Section | 146.89 Ų ([M+H]+) |
| Kovats Retention Index | Standard non-polar: 1556, 1560, 1564, 1566, 1604Semi-standard non-polar: 1576.6 |
This compound Hydrochloride
| Property | Value |
| Molecular Weight | 250.16 g/mol |
| Melting Point | 162-167 °C |
| Boiling Point | 329.7 °C at 760 mmHg |
| Solubility | Water: Soluble, ≥ 100 mg/mL (399.74 mM) Ethanol: Soluble Chloroform: Soluble Acetone: Slightly soluble Ether: Insoluble DMSO: 1 mg/mL, 100 mg/mL (399.74 mM) PBS (pH 7.2): 10 mg/mL |
| Appearance | White to off-white crystalline solid |
Pharmacological Properties and Mechanism of Action
This compound is a selective β2-adrenergic receptor agonist. Its primary therapeutic effect as a bronchodilator is achieved through the stimulation of these receptors located on the smooth muscle cells of the bronchial passages.
Signaling Pathway
The binding of this compound to the β2-adrenergic receptor, a G protein-coupled receptor (GPCR), initiates a well-defined signaling cascade:
-
G Protein Activation: The agonist-bound receptor activates the stimulatory G protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).
-
Smooth Muscle Relaxation: PKA then phosphorylates various downstream target proteins within the smooth muscle cells, which ultimately results in a decrease in intracellular calcium levels and the relaxation of the bronchial smooth muscle, leading to bronchodilation.
This primary signaling pathway is illustrated in the diagram below:
Caption: The primary signaling pathway of this compound.
Beyond this classical pathway, β2-adrenergic receptor signaling can be regulated by other proteins, including G protein-coupled receptor kinases (GRKs) and β-arrestins, which can lead to receptor desensitization and internalization, as well as activation of alternative signaling pathways.
Experimental Protocols
This section outlines methodologies for key experiments related to the analysis and characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
A stability-indicating HPLC method is crucial for the quality control of this compound. The following is a representative protocol based on published methods for the analysis of this compound in pharmaceutical formulations.
Objective: To determine the purity of this compound hydrochloride and quantify it in a sample.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A mixture of 1.0% triethylamine in water and methanol (e.g., 45:55, v/v), with the pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound hydrochloride reference standard in the mobile phase to prepare a stock solution of a specific concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound hydrochloride in the mobile phase to achieve a concentration within the range of the standard curve.
-
Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the this compound peak in the chromatograms based on the retention time of the reference standard. Calculate the purity and concentration of this compound in the sample by comparing the peak areas with the standard curve.
The workflow for this experimental protocol is depicted below:
Caption: A typical workflow for HPLC analysis of this compound.
In Vitro Assay for β2-Adrenergic Receptor Activation
To assess the functional activity of this compound as a β2-adrenergic receptor agonist, an in vitro bioassay measuring the downstream production of cAMP can be employed.
Objective: To determine the potency and efficacy of this compound in activating the β2-adrenergic receptor in a cell-based assay.
Materials and Instrumentation:
-
Human airway smooth muscle (ASM) cells or a cell line expressing the human β2-adrenergic receptor (e.g., HEK293 cells).
-
Cell culture reagents.
-
This compound hydrochloride.
-
A known β2-agonist as a positive control (e.g., isoproterenol).
-
A β-antagonist as a negative control (e.g., propranolol).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Plate reader.
Procedure:
-
Cell Culture: Culture the cells in appropriate media and conditions until they reach the desired confluence.
-
Cell Plating: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, the positive control, and the negative control. Treat the cells with the different concentrations of the compounds for a specific incubation period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit protocol and measure the intracellular cAMP levels using a plate reader.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. Calculate the EC50 (half-maximal effective concentration) to determine the potency of this compound.
The logical relationship of this experimental design is as follows:
Caption: Logical flow for a β2-adrenergic receptor activation assay.
Conclusion
This compound remains a significant compound in the study of β2-adrenergic receptor pharmacology. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action, supplemented with representative experimental protocols. The provided data and methodologies offer a solid foundation for researchers and professionals engaged in the development and analysis of adrenergic drugs. Further research into the nuances of its signaling pathways and the development of advanced analytical methods will continue to enhance our understanding and application of this important bronchodilator.
References
- 1. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Clorprenaline: Synonyms, and Alternative Names
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clorprenaline, a sympathomimetic amine, is recognized for its bronchodilatory effects mediated through the stimulation of β2-adrenergic receptors. This technical guide provides a comprehensive overview of this compound, focusing on its nomenclature, chemical properties, and mechanism of action. While detailed quantitative pharmacological and pharmacokinetic data are sparse in publicly available literature, this document consolidates the existing knowledge to serve as a foundational resource for research and development professionals. The guide also outlines general experimental protocols relevant to the study of β2-adrenergic agonists, which can be adapted for the further investigation of this compound.
Nomenclature and Chemical Identity
This compound is known by a variety of synonyms and trade names, reflecting its history in pharmaceutical research and its availability in specific markets.[1] A comprehensive list of these identifiers is crucial for accurate literature searches and unambiguous scientific communication.
Table 1: Synonyms and Alternative Names for this compound
| Type | Identifier |
| International Nonproprietary Name (INN) | This compound[1] |
| US Adopted Name (USAN) | This compound[1] |
| British Approved Name (BAN) | This compound[1] |
| Chemical Names | 1-(2-chlorophenyl)-2-(isopropylamino)ethanol[2] |
| o-Chloro-alpha-((isopropylamino)methyl)benzyl alcohol | |
| 2-Chloro-β-hydroxy-N-isopropylphenethylamine | |
| Alternative Names | Isoprophenamine |
| Chlorprenaline | |
| Hydrochloride Salt | This compound Hydrochloride |
| CAS Numbers | 3811-25-4 (this compound) |
| 5588-22-7 (this compound Hydrochloride Monohydrate) | |
| 6933-90-0 (this compound Hydrochloride) | |
| Brand Names (Primarily in Japan) | Asnormal, Bazarl, Bronchon, Clopinerin, Conselt, Cosmoline, Fusca, Kalutein, Pentadoll, Restanolon, Troberin |
| Developmental Codes | Compound 20025, L-20025 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.71 g/mol |
| Appearance | White or off-white crystalline powder |
Mechanism of Action: β2-Adrenergic Receptor Agonism
This compound functions as a selective β2-adrenergic receptor agonist. Its therapeutic effect, primarily bronchodilation, is achieved through the activation of a well-defined signaling cascade within bronchial smooth muscle cells.
Upon binding to β2-adrenergic receptors, which are G-protein coupled receptors, this compound initiates the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle. This sequence of events leads to the widening of the airways, facilitating easier breathing.
Additionally, some evidence suggests that this compound may also inhibit the release of inflammatory mediators such as histamine (B1213489) and leukotrienes from mast cells, which would contribute to its anti-asthmatic effects.
Caption: Signaling pathway of this compound in bronchial smooth muscle cells.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not extensively reported in recent, readily accessible scientific literature. However, based on its classification as a β2-adrenergic agonist, standard pharmacological assays can be employed.
In Vitro Bronchodilator Activity: Isolated Guinea Pig Tracheal Chain
This ex vivo model is a classical method for assessing the relaxant effects of bronchodilators on airway smooth muscle.
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a Krebs-Henseleit solution. The trachea is then cut into rings, which are subsequently opened and sutured together to form a chain.
-
Experimental Setup: The tracheal chain is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. One end of the chain is attached to a fixed point, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Procedure: The tracheal chain is allowed to equilibrate under a resting tension. Contraction is then induced using a spasmogen such as histamine or methacholine. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation is recorded.
-
Data Analysis: The relaxation response is typically expressed as a percentage of the maximum possible relaxation. A concentration-response curve is plotted, from which parameters like the EC50 (the concentration of the drug that produces 50% of the maximal response) can be determined.
Receptor Binding Affinity: Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
-
Source of Receptors: Membranes from cells or tissues expressing β2-adrenergic receptors are prepared. This can include cell lines engineered to overexpress the receptor or tissues known to have a high density of these receptors, such as lung or heart tissue.
-
Radioligand: A radiolabeled ligand that is known to bind to the β2-adrenergic receptor with high affinity and specificity is used (e.g., [3H]-CGP 12177).
-
Procedure: The receptor-containing membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. The reaction is allowed to reach equilibrium.
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve. From this curve, the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be calculated. The Ki (inhibition constant), which represents the affinity of this compound for the receptor, can then be determined using the Cheng-Prusoff equation.
Quantification in Biological Matrices: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique for the quantitative determination of drugs and their metabolites in biological fluids like plasma or urine.
-
Sample Preparation: This typically involves protein precipitation from the plasma sample using an organic solvent (e.g., acetonitrile (B52724) or methanol), followed by centrifugation to separate the precipitated proteins. The supernatant, containing the drug, can then be further purified using solid-phase extraction (SPE) if necessary.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compound from the column. The exact composition and gradient may need to be optimized.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance is a common method.
-
-
Method Validation: The HPLC method must be validated to ensure its accuracy, precision, linearity, sensitivity (limit of detection and limit of quantification), and specificity according to regulatory guidelines.
Quantitative Data
A thorough review of the available scientific literature reveals a significant scarcity of publicly accessible, detailed quantitative data for this compound. While its bronchodilatory activity is qualitatively established, specific values for key pharmacological and pharmacokinetic parameters are not consistently reported in modern literature.
Table 3: Summary of Available Quantitative Data for this compound
| Parameter | Value | Comments |
| EC50 (Bronchodilation) | Not reported in the searched literature. | The potency of this compound relative to other β2-agonists has not been quantitatively defined in the available sources. |
| Receptor Binding Affinity (Ki or IC50) | Not reported in the searched literature. | The specific binding affinity of this compound for the β2-adrenergic receptor has not been quantified in the available sources. |
| Pharmacokinetic Parameters (Cmax, Tmax, Half-life) | Not reported in the searched literature. | Detailed pharmacokinetic profiles in preclinical species or humans are not available in the searched literature. |
The lack of this critical data highlights a significant gap in the understanding of this compound's pharmacological profile and presents an opportunity for further research.
Signaling and Workflow Diagrams
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for in vitro assessment of this compound's bronchodilator activity.
Conclusion
This compound is a β2-adrenergic agonist with established bronchodilatory properties, known by various synonyms, most notably Isoprophenamine. Its mechanism of action follows the classical Gs-protein-cAMP-PKA signaling pathway. Despite its long history, there is a conspicuous absence of detailed, publicly available quantitative data regarding its potency, receptor binding affinity, and pharmacokinetic profile. The experimental protocols outlined in this guide, which are standard for the characterization of β2-agonists, can serve as a template for future studies aimed at filling these knowledge gaps. A thorough quantitative investigation is warranted to fully understand the therapeutic potential and safety profile of this compound in comparison to other currently available bronchodilators.
References
In-Depth Technical Guide to the Sympathomimetic Effects of Clorprenaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clorprenaline is a sympathomimetic agent belonging to the class of β2-adrenergic receptor agonists.[1][2][3][4][5] Its primary pharmacological effect is the relaxation of smooth muscle, particularly in the bronchial airways, making it a compound of interest for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the sympathomimetic effects of this compound, detailing its mechanism of action, relevant experimental protocols for its characterization, and its place within the broader landscape of β-adrenergic agonists.
Mechanism of Action: β2-Adrenergic Receptor Activation and Downstream Signaling
This compound exerts its sympathomimetic effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells. This interaction initiates a cascade of intracellular events, beginning with the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, leading to bronchodilation.
Beyond its direct bronchodilatory action, this compound may also exhibit anti-inflammatory properties by inhibiting the release of inflammatory mediators such as histamine (B1213489) and leukotrienes from mast cells.
Quantitative Analysis of this compound's Sympathomimetic Effects
A thorough review of the available scientific literature did not yield specific quantitative data for this compound's binding affinity (Ki) to β2-adrenergic receptors or its functional potency (EC50) in inducing bronchodilation or cAMP accumulation. While the compound is identified as a β2-adrenergic agonist, precise values for these key pharmacological parameters are not publicly available. For comparative purposes, the table below provides a summary of such data for other well-characterized β-adrenergic agonists.
Table 1: Pharmacological Data for Selected β-Adrenergic Agonists (for comparative purposes)
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Potency (EC50/pD2) | Tissue/Assay |
|---|---|---|---|---|
| Isoprenaline | β1/β2-Adrenergic Receptor | - | pD2: 8.12 | Guinea-pig trachea |
| Salbutamol | β2-Adrenergic Receptor | - | pD2: 7.54 | Guinea-pig trachea |
| Formoterol | β2-Adrenergic Receptor | - | pD2: 10.52 | Guinea-pig trachea |
Note: Data for comparative compounds is sourced from publicly available research. The absence of data for this compound highlights a gap in the published literature.
Experimental Protocols for Characterizing Sympathomimetic Effects
The following protocols are detailed methodologies for key experiments used to characterize the sympathomimetic effects of compounds like this compound.
In Vitro Bronchodilator Effect on Isolated Tracheal Rings
This protocol assesses the direct relaxant effect of a test compound on airway smooth muscle.
Objective: To determine the potency (EC50 or pD2) and efficacy of this compound in relaxing pre-contracted guinea pig tracheal smooth muscle.
Materials:
-
Guinea pig tracheas
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Histamine or Carbachol (for inducing contraction)
-
This compound hydrochloride
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize a guinea pig according to approved ethical guidelines.
-
Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.
-
Prepare tracheal rings (2-3 mm in width) and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Induce a sustained contraction with a submaximal concentration of histamine (e.g., 1 µM) or carbachol.
-
Once the contraction has stabilized, add this compound cumulatively to the organ bath, allowing the response to each concentration to reach a plateau before adding the next.
-
Record the relaxation at each concentration.
-
Calculate the percentage of relaxation relative to the initial induced contraction.
-
Plot the concentration-response curve and determine the EC50 or pD2 value.
Experimental Workflow for In Vitro Bronchodilator Assay
References
Methodological & Application
Application Notes: Preparation of Clorprenaline Stock Solutions for In Vitro Assays
Introduction
Clorprenaline hydrochloride is a β2-adrenergic receptor (β2-AR) agonist used in research to study bronchial expansion and its underlying signaling pathways, making it relevant for asthma research.[1][2] As a β2-AR agonist, it selectively binds to and activates these receptors, primarily in bronchiolar smooth muscle.[3] This activation initiates a signaling cascade that leads to smooth muscle relaxation.[4] Proper preparation of stock solutions is critical for obtaining accurate, reproducible results in in vitro experiments. These notes provide detailed protocols and data for the preparation and storage of this compound solutions.
Compound Specifications and Solubility
This compound hydrochloride is typically supplied as a white to off-white crystalline solid.[1] Key quantitative data are summarized in the table below.
| Parameter | Data | Source(s) |
| Chemical Name | 2-chloro-α-[[(1-methylethyl)amino]methyl]-benzenemethanol, monohydrochloride | |
| Synonyms | This compound HCl, Isoprophenamine | |
| Molecular Formula | C₁₁H₁₆ClNO • HCl | |
| Molecular Weight | 250.16 g/mol | |
| Solubility in DMSO | Up to 100 mg/mL (399.74 mM) | |
| Solubility in Water | ≥ 100 mg/mL (399.74 mM) | |
| Solubility in PBS (pH 7.2) | 10 mg/mL | |
| Storage (Solid) | 4°C, sealed, away from moisture | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Protocol 1: Preparation of a 100 mM High-Concentration Stock Solution in DMSO
This protocol is suitable for most cell-based assays where the final concentration of DMSO is kept low (typically <0.1%) to avoid solvent-induced artifacts.
Materials:
-
This compound hydrochloride powder
-
Anhydrous or newly opened Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound HCl required. For 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 250.16 g/mol = 25.02 mg
-
-
Weighing: Carefully weigh out 25.02 mg of this compound HCl powder and place it in a sterile tube.
-
Dissolution: Add 1 mL of high-quality DMSO to the tube. Using hygroscopic (wet) DMSO can significantly impact solubility.
-
Mixing: Cap the tube securely and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to prevent product inactivation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of a High-Concentration Stock Solution in Water
This protocol is preferred for assays that are sensitive to DMSO.
Materials:
-
This compound hydrochloride powder
-
Nuclease-free or cell culture-grade water
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and cryovials
-
Calibrated analytical balance
Procedure:
-
Weighing: Weigh the desired amount of this compound HCl powder (e.g., 25.02 mg for 1 mL of 100 mM solution) and place it in a sterile container.
-
Dissolution: Add the corresponding volume of sterile water (e.g., 1 mL).
-
Mixing: Vortex or sonicate until the powder is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile tube or into final aliquots. This step is critical for preventing contamination in cell culture experiments.
-
Aliquoting and Storage: Dispense into single-use aliquots and store at -20°C or -80°C as described in the DMSO protocol.
Protocol 3: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer immediately before use.
Example: To prepare 1 mL of a 100 µM working solution from a 100 mM stock:
-
Use the dilution formula: M₁V₁ = M₂V₂
-
(100,000 µM) x V₁ = (100 µM) x (1000 µL)
-
V₁ = 1 µL
-
-
Add 1 µL of the 100 mM stock solution to 999 µL of the desired assay medium.
-
Mix thoroughly by gentle pipetting or vortexing before adding to the experimental setup.
Signaling Pathway and Workflow Diagrams
This compound Signaling Pathway
This compound acts as an agonist for the β2-adrenergic receptor. This binding event activates a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), leading to downstream cellular responses such as the relaxation of smooth muscle tissue.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the logical flow for preparing a sterile, high-concentration stock solution of this compound for in vitro use.
References
Application Notes and Protocols for the Dissolution of Clorprenaline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the selection of appropriate solvents and detailed protocols for the dissolution of Clorprenaline hydrochloride. This document is intended to support research and development activities by ensuring accurate and reproducible preparation of this compound hydrochloride solutions.
Introduction
This compound hydrochloride is a β2-adrenergic receptor agonist used in research for its bronchodilator properties, making it a molecule of interest in the study of asthma and other respiratory conditions.[1][2] Proper dissolution and solution preparation are critical first steps for any in vitro or in vivo experimental workflow to ensure the reliability and reproducibility of results. This document outlines the solubility profile of this compound hydrochloride in various common laboratory solvents and provides standardized protocols for its dissolution.
Solubility Profile
This compound hydrochloride is a white to off-white crystalline powder.[3] Its solubility can be influenced by the choice of solvent, temperature, and the presence of co-solvents. Below is a summary of its solubility in common laboratory solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound hydrochloride. It is important to note that solubility can be affected by factors such as the purity of the compound and the solvent, as well as the temperature and pH of the solution. Some variability in reported values exists in the literature.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Remarks |
| Water | ≥ 100[1][2] | ≥ 399.74[1][2] | Freely soluble.[3] |
| 50[4] | 199.87[4] | ||
| Dimethyl Sulfoxide (DMSO) | 100[1][2] | 399.74[1][2] | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1][2] |
| 50[4] | 199.87[4] | ||
| 1[5] | 3.99 | ||
| ≥ 8.35[6] | ≥ 33.37 | ||
| Ethanol | 50[4] | 199.87[4] | Soluble.[3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[5] | 39.97 | |
| 100[2] | 399.74[2] |
Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [3] |
| Acetone | Slightly soluble | [3] |
| Ether | Insoluble | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound hydrochloride solutions for various research applications.
Preparation of Aqueous Stock Solutions
This protocol is suitable for the preparation of a high-concentration aqueous stock solution for use in many in vitro assays.
Materials:
-
This compound hydrochloride powder
-
Nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of nuclease-free water to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of water to 100 mg of powder).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2]
Preparation of DMSO Stock Solutions
This protocol is often used for creating a highly concentrated stock solution that can be diluted into aqueous buffers for cell-based assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile, amber glass vials or microcentrifuge tubes
Procedure:
-
In a sterile amber vial, weigh the desired amount of this compound hydrochloride.
-
Add the appropriate volume of anhydrous DMSO. It is crucial to use fresh, high-quality DMSO as it is hygroscopic and absorbed water can affect solubility.[1][4]
-
Vortex the mixture until the compound is fully dissolved. The use of an ultrasonic bath can facilitate this process.[1]
-
Store the DMSO stock solution in tightly sealed amber vials at -20°C or -80°C. Aliquoting is recommended to minimize freeze-thaw cycles.
Preparation of Formulations for In Vivo Studies
The following are examples of vehicle formulations that can be used for the administration of this compound hydrochloride in animal studies. The choice of vehicle will depend on the route of administration and the specific experimental design.
Protocol 3.3.1: DMSO/PEG300/Tween-80/Saline Formulation [1]
This formulation is suitable for creating a clear solution for injection.
Materials:
-
This compound hydrochloride
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of a ≥ 2.5 mg/mL final solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[1]
-
This protocol should yield a clear solution.
Protocol 3.3.2: DMSO/SBE-β-CD/Saline Formulation [1]
This formulation utilizes a cyclodextrin (B1172386) to enhance solubility.
Materials:
-
This compound hydrochloride
-
DMSO
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
To prepare the final formulation, add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.
-
For instance, to make 1 mL of a ≥ 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline.[2]
Protocol 3.3.3: DMSO/Corn Oil Formulation [1]
This formulation is suitable for oral or subcutaneous administration.
Materials:
-
This compound hydrochloride
-
DMSO
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
Add 10% of the DMSO stock solution to 90% corn oil and mix thoroughly to achieve a clear solution with a solubility of ≥ 2.5 mg/mL.[1]
Signaling Pathway and Experimental Workflow
β2-Adrenergic Receptor Signaling Pathway
This compound hydrochloride acts as an agonist for the β2-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a well-characterized intracellular signaling cascade.
Caption: β2-Adrenergic Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Solution Preparation
The following diagram illustrates a general workflow for the preparation of this compound hydrochloride solutions for experimental use.
Caption: General Workflow for this compound Hydrochloride Solution Preparation.
References
Protocol for using Clorprenaline in cell culture experiments.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Clorprenaline, a potent β2-adrenergic receptor agonist, in various cell culture experiments. The protocols detailed below cover key assays to characterize the cellular response to this compound, including signaling pathway activation, effects on cell viability, and changes in gene expression.
Introduction
This compound is a selective β2-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gαs subunit, leading to the stimulation of adenylyl cyclase.[3][4][5] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Data Presentation
While specific quantitative data for this compound in cell culture is limited, the following tables provide estimated effective concentration ranges based on studies with other β2-adrenergic agonists such as isoproterenol, salbutamol, and formoterol (B127741) in commonly used cell lines. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: Estimated EC50 Values of β2-Adrenergic Agonists in Various Cell Lines
| Agonist | Cell Line | Reported EC50 (cAMP Assay) |
| Isoproterenol | HEK293 | ~1-15 nM |
| Salbutamol | Human Airway Smooth Muscle Cells | ~0.6 µM |
| Formoterol | BEAS-2B | Concentration-dependent effects observed at 10⁻¹⁰ to 10⁻⁷ M |
Table 2: Recommended Concentration Range and Incubation Times for this compound Experiments (to be optimized)
| Assay Type | Recommended Starting Concentration Range | Recommended Incubation Time |
| cAMP Accumulation Assay | 1 nM - 10 µM | 15 - 30 minutes |
| Cell Viability Assay (e.g., MTT) | 10 nM - 100 µM | 24 - 72 hours |
| Gene Expression Analysis (qPCR) | 10 nM - 1 µM | 1 - 24 hours |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound hydrochloride is soluble in DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the required amount of this compound hydrochloride powder in high-quality, sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Protect from light.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels upon stimulation of β2-adrenergic receptors by this compound.
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., HEK293, A549, or BEAS-2B cells)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Pre-treatment: On the day of the assay, aspirate the culture medium and wash the cells once with warm PBS. Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of cAMP.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be from 1 nM to 10 µM. Add the different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Isoproterenol).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 100 µM). Include a vehicle control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. A decrease in absorbance indicates a reduction in cell viability.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol allows for the measurement of changes in the expression of target genes downstream of β2-adrenergic receptor activation.
Potential Target Genes:
-
CREM (cAMP responsive element modulator): A transcription factor activated by the cAMP pathway.
-
NR4A1 (Nuclear Receptor Subfamily 4 Group A Member 1): An orphan nuclear receptor induced by β-adrenergic stimulation.
-
FOSL1 (FOS Like 1, AP-1 Transcription Factor Subunit): A component of the AP-1 transcription factor, which can be regulated by MAPK/ERK signaling.
-
PTGS2 (Prostaglandin-Endoperoxide Synthase 2), also known as COX-2: An enzyme involved in inflammation that can be induced by β-adrenergic signaling.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target and reference genes (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and grow to 80-90% confluency. Treat the cells with the desired concentration of this compound (e.g., 100 nM) for a specific time (e.g., 1, 4, 8, or 24 hours). Include a vehicle control.
-
RNA Extraction: After treatment, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from your RNA extraction kit. Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the RNA concentration and assess its purity. Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction using a master mix, primers for your target and reference genes, and the synthesized cDNA. Run the reaction on a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Mandatory Visualization
Caption: this compound Signaling Pathway.
References
- 1. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic analysis of endogenous β2 -adrenoceptor-mediated cAMP GloSensor™ responses in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining the In Vitro Effective Concentration of Clorprenaline: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clorprenaline is a sympathomimetic amine that acts as a selective β2-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are predominantly found in the smooth muscle of the bronchi.[3] This stimulation activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (camp).[3][4] The elevated camp levels, in turn, activate protein kinase a, resulting in the phosphorylation of downstream targets that lead to smooth muscle relaxation and bronchodilation.[4]
These application notes provide a comprehensive guide to determining the effective concentration of this compound in vitro. The included protocols detail two key functional assays: a cAMP accumulation assay in a cell-based model and a bronchial smooth muscle relaxation assay using an ex vivo organ bath system.
Data Presentation
| Compound | Assay Type | Cell/Tissue Type | EC50 (nM) | pEC50 (-logM) |
| Isoproterenol | cAMP Accumulation | Human Airway Smooth Muscle Cells | 80 | 7.1 |
| Salbutamol | cAMP Accumulation | Human Airway Smooth Muscle Cells | 600 | 6.2 |
| Formoterol | cAMP Accumulation | U937 promonocytes | 0.245 | 9.61 |
| Isoproterenol | Androgen Production | Mouse Testicular Interstitial Cells | 1 | 9.0 |
| Salbutamol | Androgen Production | Mouse Testicular Interstitial Cells | 9 | 8.05 |
| Terbutaline | Relaxation | Human Bronchioles | 3-3000 (range) | - |
| This compound | cAMP/Relaxation | Relevant cell/tissue | Not explicitly reported | Expected to be potent |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following are detailed protocols for the in vitro determination of this compound's effective concentration.
Protocol 1: cAMP Accumulation Assay in Cultured Cells
This assay quantifies the increase in intracellular cAMP in response to β2-adrenergic receptor stimulation by this compound.
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., HEK293, CHO, or human airway smooth muscle cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound hydrochloride
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer (e.g., serum-free media) to create a range of concentrations. It is recommended to perform a wide range of concentrations initially (e.g., 10^-12 M to 10^-5 M) to determine the approximate effective range.
-
-
Assay:
-
Wash the cells once with warm PBS or serum-free medium.
-
Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and pre-incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Add the prepared this compound dilutions to the respective wells. Include a vehicle control (assay buffer with PDE inhibitor but no this compound) and a positive control (e.g., a known β2-agonist like Isoproterenol).
-
Incubate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically for the specific cell line.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the plate reader.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Protocol 2: Bronchial Smooth Muscle Relaxation Assay (Organ Bath)
This ex vivo assay directly measures the functional effect of this compound on the relaxation of pre-contracted airway smooth muscle.
Materials:
-
Guinea pig or other suitable animal model trachea
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Contractile agent (e.g., Methacholine (B1211447), Histamine, or KCl)
-
This compound hydrochloride
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution.
-
Prepare tracheal rings or strips of appropriate size.
-
-
Organ Bath Setup:
-
Mount the tracheal preparations in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.
-
-
Contraction:
-
Induce a sustained contraction of the tracheal smooth muscle by adding a contractile agent to the organ bath. The concentration should be one that produces approximately 50-80% of the maximal contraction (e.g., methacholine at its EC50-EC80).
-
Allow the contraction to stabilize.
-
-
This compound Administration:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner.
-
Start with a low concentration and increase it stepwise after the response to the previous concentration has reached a plateau.
-
-
Data Recording and Analysis:
-
Record the changes in isometric tension throughout the experiment.
-
Express the relaxation at each this compound concentration as a percentage of the initial induced contraction.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for determining the in vitro effective concentration of this compound. By employing both cell-based second messenger assays and functional tissue-based assays, researchers can obtain a comprehensive understanding of the potency and efficacy of this β2-adrenergic agonist. The provided comparative data for other agonists serves as a valuable benchmark for interpreting the experimental results.
References
- 1. Effects of bronchoconstrictors and bronchodilators on a novel human small airway preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
Application Notes and Protocols for In Vivo Administration and Formulation of Clorprenaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorprenaline is a potent β2-adrenergic receptor agonist known for its bronchodilatory effects.[1][2][3] As a sympathomimetic amine, it selectively stimulates β2-adrenergic receptors, primarily located in the smooth muscle of the bronchi, leading to muscle relaxation and airway expansion.[4][5] These characteristics make this compound a subject of interest in research for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This document provides detailed application notes and protocols for the in vivo administration and formulation of this compound for preclinical research applications.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a signaling cascade that results in the relaxation of airway smooth muscle. The key steps in this pathway are:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.
-
G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).
-
Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular levels of cAMP activate Protein Kinase A (PKA).
-
Phosphorylation and Calcium Regulation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations.
-
Smooth Muscle Relaxation: The reduction in intracellular calcium leads to the relaxation of the airway smooth muscle, resulting in bronchodilation.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Chronic treatment in vivo with β-adrenoceptor agonists induces dysfunction of airway β2-adrenoceptors and exacerbates lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Clorprenaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of clorprenaline in various biological samples. The protocols outlined below utilize established analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), to ensure high sensitivity and specificity.
Overview of Analytical Methods
This compound, a β2-adrenergic agonist, is effective in treating respiratory conditions but is also illicitly used as a growth promoter in livestock. Its detection at trace levels is crucial for both therapeutic monitoring and food safety. The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., screening vs. confirmation).
A summary of the performance of various methods for this compound detection is presented below.
| Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity Range |
| LC-MS/MS | Urine, Tissue, Plasma | 0.05 - 1 µg/L | 0.1 - 5 µg/L | 85 - 110% | 0.1 - 100 µg/L |
| GC-MS | Tissue, Feed | 0.1 - 2 µg/kg | 0.5 - 10 µg/kg | 80 - 105% | 0.5 - 50 µg/kg |
| ELISA | Urine, Serum, Muscle | 0.25 - 0.5 ppb | 0.5 - 1 ppb | 80 - 120% | 1.56 - 100 ng/mL[1] |
| Lateral Flow Immunoassay | Swine Urine | 0.15 µg/L | - | - | 3.0 - 20.0 µg/L[2] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urine and Tissue Samples
LC-MS/MS is a highly sensitive and specific method for the confirmatory analysis of this compound.[3] This protocol outlines a method for its detection in urine and animal tissue.
2.1.1. Sample Preparation
Sample preparation is a critical step to remove interferences and concentrate the analyte.
-
Urine Samples:
-
To 5 mL of urine, add 20 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.[4]
-
Adjust the pH of the hydrolyzed urine to ~9.5 with 1M NaOH.
-
Perform liquid-liquid extraction (LLE) by adding 5 mL of a mixture of ethyl acetate (B1210297) and isopropanol (B130326) (9:1, v/v).[5]
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
-
Tissue Samples (Muscle, Liver):
-
Homogenize 2 g of tissue with 10 mL of acetonitrile.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform Solid-Phase Extraction (SPE) for cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.[6]
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
2.1.2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[8]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound Quantifier: m/z 214.1 → 141.1
-
This compound Qualifier: m/z 214.1 → 123.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.[9]
-
Source Temperature: 500°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Tissue and Feed Samples
GC-MS is a robust technique for this compound analysis, particularly in complex matrices like animal feed. Derivatization is necessary to improve the volatility and thermal stability of this compound.[10]
2.2.1. Sample Preparation and Derivatization
-
Extraction: Follow the same tissue extraction protocol as for LC-MS/MS (Section 2.1.1). For feed samples, use a similar acetonitrile-based extraction.
-
Derivatization:
2.2.2. GC-MS Conditions
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp to 200°C at 20°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 min.
-
-
Injection Mode: Splitless.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Characteristic Ions for Derivatized this compound: m/z 73, 178, 268.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a high-throughput screening method suitable for analyzing a large number of samples.[1] This protocol describes a competitive ELISA for the quantitative analysis of this compound.
2.3.1. Principle
This compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-clorprenaline antibodies coated on a microtiter plate. The amount of enzyme conjugate that binds to the plate is inversely proportional to the concentration of this compound in the sample.
2.3.2. Assay Procedure
-
Preparation: Bring all reagents and samples to room temperature.
-
Addition of Standards and Samples: Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microtiter plate.
-
Addition of Enzyme Conjugate: Add 50 µL of the this compound-enzyme conjugate to each well.
-
Incubation: Gently mix and incubate the plate at 37°C for 30 minutes.
-
Washing: Wash the plate 5 times with 250 µL of wash buffer per well.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 15 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader within 10 minutes.
Data Analysis and Interpretation
-
LC-MS/MS and GC-MS: Quantitation is achieved by constructing a calibration curve from the analysis of standards of known concentrations. The peak area ratio of the analyte to an internal standard is plotted against the concentration.
-
ELISA: A standard curve is generated by plotting the absorbance values of the standards against their concentrations. The concentration of this compound in the samples is then determined by interpolating their absorbance values from the standard curve. The percentage of binding is calculated as (Sample or Standard Absorbance / Zero Standard Absorbance) x 100.
Quality Control
For all methods, it is essential to include quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the results. A blank sample should also be analyzed to check for any background interference. Method validation should be performed according to international guidelines, assessing parameters such as linearity, accuracy, precision, specificity, LOD, and LOQ.[12]
References
- 1. assaygenie.com [assaygenie.com]
- 2. Derivatization procedures for the detection of beta(2)-agonists by gas chromatographic/mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Some β-Blockers and β2-Agonists in Plasma and Urine Using Liquid Chromatography-tandem Mass Spectrometry and Solid Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of beta-agonist residues in bovine urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and safety precautions for Clorprenaline.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed handling and safety precautions, experimental protocols, and technical data for Clorprenaline, a β2-adrenergic receptor agonist. It is intended for use by professionals in research and drug development.
Chemical and Physical Properties
This compound hydrochloride is a white or off-white crystalline powder.[1] It is soluble in water and ethanol.[1]
| Property | Value | Source |
| Chemical Formula | C11H16ClNO (this compound) C11H17Cl2NO (this compound HCl) | [2][3] [1] |
| Molecular Weight | 213.70 g/mol (this compound) 250.16 g/mol (this compound HCl) | [2] [1] |
| CAS Number | 3811-25-4 (this compound) 6933-90-0 (this compound HCl) | [4][5] |
| Melting Point | 162-167°C (this compound HCl) | [1] |
| Boiling Point | 329.7°C at 760 mmHg (this compound HCl) | [1] |
| Flash Point | 153.2°C (this compound HCl) | [1] |
| Solubility | This compound HCl: - DMSO: 1 mg/ml[4] or 50 mg/mL[6] - PBS (pH 7.2): 10 mg/ml[4] - Water: Soluble[1] - Ethanol: Soluble[1] - Methanol: Slightly soluble[1] - Chloroform: Soluble[1] - Acetone: Slightly soluble[1] - Ether: Insoluble[1] | [1][4][6] |
| Appearance | Solid, White to Pale Yellow | [1] |
Mechanism of Action and Signaling Pathway
This compound is a selective β2-adrenergic receptor agonist.[5][6][7] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors located on the smooth muscle cells of the bronchial passages.[8][9] This interaction initiates a signaling cascade that results in bronchodilation, making it effective in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[8][9]
The binding of this compound to the β2-adrenergic receptor, a G protein-coupled receptor (GPCR), activates the enzyme adenylate cyclase.[8][9] This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8][9] PKA then phosphorylates various intracellular proteins, which ultimately results in a decrease in intracellular calcium levels and the relaxation of bronchial smooth muscle.[8][9] Additionally, this compound has been shown to inhibit the release of inflammatory mediators, such as histamine (B1213489) and leukotrienes, from mast cells.[8]
Handling and Safety Precautions
GHS Hazard Information
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Serious eye irritation (Category 2), H319: Causes serious eye irritation.[2]
-
Skin irritation (Category 2), H315: Causes skin irritation.[10]
-
Skin sensitization (Category 1), H317: May cause an allergic skin reaction.[10]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges when handling large quantities or in poorly ventilated areas.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dark, dry, and well-ventilated place.[1] Recommended storage for stock solutions is at -80°C for up to 6 months or -20°C for up to 1 month.[5]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong alkalis.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[4]
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[10]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[10]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
Spills and Disposal
-
Spill Response: Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.
-
Waste Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Smaller quantities can potentially be disposed of with household waste, but official regulations should be followed.[4]
Toxicological Data
| Route of Administration | Species | LD50 Value |
| Oral | Mouse | 550 mg/kg |
| Oral | Rat | 445 mg/kg |
| Oral | Dog | >400 mg/kg |
| Intraperitoneal | Mouse | 100 mg/kg |
| Subcutaneous | Mouse | 293 mg/kg |
| Intravenous | Rat | 61 mg/kg |
| Source:[4] |
Experimental Protocols
Preparation of Stock and Working Solutions
5.1.1 In Vitro Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions.[6]
-
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.
-
Add the calculated volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).[5][6]
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
-
5.1.2 In Vivo Working Solution Preparation
For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5][11]
Protocol 1: Saline-based vehicle [5][11]
-
Prepare a stock solution of this compound HCl in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% DMSO (from the stock solution).
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix until the solution is clear.
-
Add 45% saline to reach the final volume and mix well. This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[5][11]
Protocol 2: SBE-β-CD based vehicle [5][11]
-
Prepare a stock solution of this compound HCl in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% SBE-β-CD solution in saline.
-
In a sterile tube, add 10% DMSO (from the stock solution).
-
Add 90% of the 20% SBE-β-CD in saline solution and mix thoroughly. This protocol also yields a clear solution with a solubility of ≥ 2.5 mg/mL.[5][11]
Example Experimental Application: In Vitro Bronchodilator Activity Assay
This protocol provides a general framework for assessing the bronchodilator effects of this compound on isolated tracheal smooth muscle.
Materials:
-
Isolated trachea from a suitable animal model (e.g., guinea pig, rat).
-
Krebs-Henseleit buffer.
-
This compound hydrochloride.
-
A contractile agent (e.g., methacholine, histamine).
-
Organ bath setup with an isometric force transducer.
-
Data acquisition system.
Procedure:
-
Isolate the trachea and prepare tracheal ring segments.
-
Mount the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a stable contraction using a contractile agent (e.g., methacholine).
-
Once a stable plateau of contraction is achieved, add this compound in a cumulative concentration-response manner.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tone.
-
Plot the concentration-response curve and determine the EC50 value.
Drug Interactions
-
Sympathomimetic agents (e.g., epinephrine): Concurrent use may lead to additive cardiovascular effects, such as increased heart rate and blood pressure.[8]
-
Beta-blockers: These drugs can antagonize the bronchodilatory effects of this compound.[8]
-
Diuretics and Corticosteroids: May potentiate the risk of hypokalemia.[8]
Disclaimer
This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) from the supplier. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and institutional guidelines.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C11H16ClNO | CID 2810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Hydrochloride | C11H19Cl2NO2 | CID 21784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. medchemexpress.com [medchemexpress.com]
Application of Clorprenaline in Pharmacological and Toxicological Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorprenaline, a synthetic compound, is classified as a selective β2-adrenergic receptor agonist.[1] Its primary pharmacological action is to stimulate β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial passages.[2] This stimulation initiates a signaling cascade that results in bronchodilation, making this compound a subject of interest in the study of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2] This document provides detailed application notes and experimental protocols for the use of this compound in pharmacological and toxicological research.
Pharmacological Applications
This compound serves as a valuable tool for investigating the β2-adrenergic signaling pathway and for screening potential new bronchodilator agents. Its mechanism of action involves binding to β2-adrenergic receptors, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately leading to the relaxation of bronchial smooth muscle and vasodilation.[2]
Data Presentation: Pharmacological Parameters
| Parameter | Description | Typical Assay |
| Ki (Inhibition Constant) | Represents the binding affinity of this compound to β2-adrenergic receptors. A lower Ki value indicates higher binding affinity. | Radioligand Binding Assay |
| EC50 (Half-maximal Effective Concentration) | The concentration of this compound that produces 50% of the maximal response in a functional assay, such as adenylyl cyclase activation or smooth muscle relaxation. | Adenylyl Cyclase Activation Assay, In Vitro Smooth Muscle Relaxation Assay |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of this compound that inhibits a specific response by 50%. This is typically used in competitive binding assays. | Competitive Radioligand Binding Assay |
Toxicological Profile
Toxicological evaluation of this compound is crucial to determine its safety profile. Acute toxicity is often assessed by determining the median lethal dose (LD50), the dose required to kill half the members of a tested population after a specified test duration.
Data Presentation: Acute Toxicity Data
The following table summarizes the available acute toxicity data for this compound hydrochloride.
| Animal Model | Route of Administration | LD50 Value |
| Dog | Oral | >400 mg/kg |
| Mouse | Oral | 550 mg/kg |
| Rat | Oral | 445 mg/kg |
| Mouse | Intraperitoneal | 100 mg/kg |
| Mouse | Subcutaneous | 293 mg/kg |
| Rat | Intravenous | 61 mg/kg |
Experimental Protocols
The following are detailed protocols that can be adapted for the pharmacological and toxicological evaluation of this compound.
Protocol 1: β-Adrenergic Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing β-adrenergic receptors (e.g., from Sf9 cells or mammalian cell lines)
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol)
-
This compound hydrochloride
-
Non-labeled antagonist (e.g., Propranolol) for determining non-specific binding
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the β-adrenergic receptor of interest according to standard laboratory procedures.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization:
Receptor Binding Assay Workflow
Protocol 2: Adenylyl Cyclase Activation Assay
This protocol measures the ability of this compound to stimulate adenylyl cyclase activity, resulting in the production of cAMP.
Materials:
-
Cell membranes expressing β2-adrenergic receptors and adenylyl cyclase
-
This compound hydrochloride
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.5)
-
cAMP standard
-
cAMP detection kit (e.g., ELISA-based or fluorescence-based)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes
-
Assay buffer containing a phosphodiesterase inhibitor
-
Varying concentrations of this compound or vehicle (for basal activity).
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.
-
Initiate Reaction: Add ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 30°C.
-
Terminate Reaction: Stop the reaction by adding a stop solution provided in the cAMP detection kit or by heating the plate.
-
cAMP Detection: Measure the amount of cAMP produced in each well using a suitable cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Determine the concentration of cAMP produced at each this compound concentration.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualization:
β2-Adrenergic Receptor Signaling Pathway
Protocol 3: In Vivo Bronchoconstriction Assay in Guinea Pigs
This protocol evaluates the bronchodilatory effect of this compound against a bronchoconstrictor agent in an animal model.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound hydrochloride solution
-
Bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine)
-
Anesthetic (e.g., urethane)
-
Mechanical ventilator
-
Equipment to measure airway resistance and dynamic compliance
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy. Connect the animal to a mechanical ventilator.
-
Baseline Measurement: Record stable baseline values for airway resistance and dynamic compliance.
-
Induction of Bronchoconstriction: Administer the bronchoconstrictor agent (e.g., via intravenous injection or aerosol inhalation) to induce a stable increase in airway resistance.
-
This compound Administration: Once bronchoconstriction is established, administer this compound at various doses (e.g., intravenously or intraperitoneally).
-
Monitoring: Continuously monitor and record airway resistance and dynamic compliance to assess the reversal of bronchoconstriction.
-
Data Analysis:
-
Calculate the percentage inhibition of the bronchoconstrictor-induced increase in airway resistance at each dose of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound dose to determine the ED50 (effective dose for 50% inhibition).
-
Visualization:
In Vivo Bronchodilation Assay Workflow
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxicity of this compound on a selected cell line.
Materials:
-
Cultured cells (e.g., A549 human lung carcinoma cells)
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with no drug) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Visualization:
MTT Cytotoxicity Assay Workflow
Conclusion
This compound is a useful pharmacological tool for studying the β2-adrenergic system and for the preclinical evaluation of bronchodilatory agents. The protocols provided herein offer a framework for the comprehensive pharmacological and toxicological characterization of this compound and other β2-adrenergic agonists. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers, scientists, and drug development professionals.
References
Troubleshooting & Optimization
Technical Support Center: Clorprenaline Bronchodilator Effect
This technical support guide is intended for researchers, scientists, and drug development professionals encountering a weaker-than-expected bronchodilator effect with Clorprenaline in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound's bronchodilator effect?
This compound is a β2-adrenergic receptor agonist.[1][2] Its primary mechanism involves binding to and activating β2-adrenergic receptors on airway smooth muscle cells.[3] This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase.[3] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates several downstream targets. This cascade ultimately results in the relaxation of the airway smooth muscle, leading to bronchodilation.
Q2: What is a typical effective concentration range for a β2-agonist in in vitro tracheal relaxation assays?
Q3: Can prolonged exposure to this compound lead to a diminished effect?
Yes, prolonged or repeated exposure to β2-agonists like this compound can lead to a phenomenon known as tachyphylaxis, or desensitization, resulting in a reduced bronchodilator response. This can occur through several mechanisms, including receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and PKA, which leads to the uncoupling of the receptor from its G-protein. Subsequently, the binding of β-arrestin to the phosphorylated receptor can trigger receptor internalization, further reducing the number of receptors available on the cell surface.
Troubleshooting Guide
Issue 1: No or Weak Relaxation of Tracheal Smooth Muscle
If this compound is not producing the expected relaxation in your in vitro organ bath experiment, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Tissue Viability | - Verification: At the beginning of the experiment, after equilibration, contract the tissue with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to ensure its viability and contractile capacity. A robust contraction indicates healthy tissue. - Handling: Ensure gentle handling of the tracheal rings during preparation to avoid damaging the smooth muscle or the epithelium. - Storage: If tissues are stored before use, ensure they are kept in a chilled, oxygenated physiological salt solution (PSS) at 4°C and used within a reasonable timeframe. |
| Drug Solution Integrity | - Preparation: Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly (e.g., at -20°C or -80°C in an appropriate solvent like DMSO or ethanol) and has not undergone multiple freeze-thaw cycles. - Solvent Effects: Perform a vehicle control by adding the same volume of the solvent used to dissolve this compound to the organ bath to ensure it does not have an effect on its own. |
| Experimental Setup | - Temperature: Maintain the organ bath at a constant physiological temperature, typically 37°C. - Oxygenation: Continuously bubble the PSS with carbogen (B8564812) (95% O2, 5% CO2) to maintain oxygen supply and a stable pH of ~7.4. - Tension: Ensure the tracheal rings are set to an optimal resting tension (typically 1-2 grams for guinea pig trachea) to achieve a maximal contractile response. |
| Receptor Desensitization | - Previous Exposure: If the tissue has been previously exposed to other β-agonists, this could lead to cross-desensitization. Ensure a sufficient washout period between drug additions. - Spontaneous Tone: In some preparations, high spontaneous tone may mask the relaxant effect. Pre-contract the tissue with a contractile agonist (e.g., histamine (B1213489), carbachol, or methacholine) to a submaximal level (around 50-70% of the maximum contraction) to provide a stable and consistent level of tone against which to measure relaxation. |
Issue 2: High Variability in Response Between Tissues
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tissue Preparation | - Uniformity: Strive for uniformity in the preparation of tracheal rings, particularly their width, as this can affect the magnitude of the response. - Epithelium Integrity: The presence or absence of the tracheal epithelium can modulate the response to some agonists. Be consistent in your preparation technique to either always retain or always remove the epithelium. |
| Incomplete Washout | - Procedure: Ensure a thorough washout of contractile agents or previous concentrations of the test drug between additions. A standard procedure is to wash the tissue with fresh PSS at least three times over a set period. |
| Pipetting Errors | - Technique: Use calibrated pipettes and consistent technique for adding drugs to the organ bath. Ensure the drug is adequately mixed in the bath. |
Quantitative Data
The following table summarizes the potency of various β2-adrenergic agonists on guinea pig tracheal smooth muscle, providing a reference for the expected efficacy of this compound.
| Compound | pD2 (-logEC50 M) | Pre-contraction Agent | Reference |
| Isoprenaline | 7.60 ± 0.01 | Histamine | |
| Salbutamol (B1663637) | 7.50 ± 0.01 | Histamine | |
| Formoterol | 10.52 ± 0.04 | Histamine | |
| Formoterol | 5.4 ± 0.3 | Methacholine (B1211447) | |
| Indacaterol | 5 ± 1 | Methacholine |
Experimental Protocols
Protocol 1: In Vitro Bronchodilator Effect on Isolated Guinea Pig Tracheal Rings
1. Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Carefully excise the trachea and place it in cold, oxygenated Physiological Salt Solution (PSS), such as Krebs-Henseleit solution.
-
Gently clean the trachea of adhering connective tissue.
-
Cut the trachea into 2-3 mm wide rings.
2. Organ Bath Setup:
-
Mount each tracheal ring in a tissue organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1.5-2 grams and allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, induce a submaximal contraction with a contractile agonist such as histamine (10 µM) or methacholine (1 µM).
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the bath, allowing the response to plateau at each concentration.
-
At the end of the experiment, add a high concentration of a standard relaxant like isoprenaline or a phosphodiesterase inhibitor (e.g., theophylline) to determine the maximal relaxation.
4. Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contractile tone.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximal relaxation effect).
Visualizations
Signaling Pathway of this compound-Induced Bronchodilation
Caption: Signaling cascade of this compound in airway smooth muscle cells.
Troubleshooting Workflow for Unexpected this compound Effect
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Clorprenaline Aqueous Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Clorprenaline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my aqueous solution?
A1: The stability of this compound in aqueous solutions can be influenced by several factors. The most common include:
-
pH: Extreme pH values (highly acidic or alkaline) can potentially catalyze degradation.
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[1]
-
Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.[2]
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can promote oxidative degradation.[3][4]
-
Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.[1][5]
Q2: My this compound solution has developed a yellowish or brownish tint. What is the likely cause?
A2: A change in color, particularly to a yellowish or brownish hue, is often indicative of oxidative degradation. This is a common degradation pathway for catecholamine-like compounds, which are structurally similar to this compound.[6] Oxidation can lead to the formation of colored degradation products. To minimize this, it is recommended to use deoxygenated water for your solutions and to protect them from light.
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution. What could these be?
A3: The appearance of new peaks in your HPLC chromatogram suggests the formation of degradation products. Depending on the storage conditions and age of your solution, these could be products of hydrolysis, oxidation, or photolysis. To identify the nature of these degradants, a systematic forced degradation study is recommended.
Q4: What are the best practices for preparing and storing this compound aqueous solutions to minimize degradation?
A4: To ensure the stability of your this compound solutions, follow these guidelines:
-
Solvent Preparation: Use high-purity, degassed water (e.g., by sparging with nitrogen or argon) to minimize dissolved oxygen.
-
pH Control: If your experimental conditions allow, maintain the pH of the solution in a neutral to slightly acidic range, as catecholamine-like structures can be more stable at lower pH.[5]
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, as recommended for this compound hydrochloride stock solutions in DMSO.[7] For working solutions, prepare them fresh and keep them cool.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]
-
Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider blanketing the headspace of the container with an inert gas like nitrogen or argon.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Lower than Expected Concentration | Degradation of this compound | Prepare fresh solutions. Review storage conditions (temperature, light exposure, pH). Consider performing a stability study under your experimental conditions. |
| Discoloration of Solution (Yellowing/Browning) | Oxidative Degradation | Prepare fresh solutions using deoxygenated water. Protect the solution from light. Avoid sources of metal ion contamination. |
| Appearance of Unidentified Peaks in HPLC | Formation of Degradation Products | Conduct a forced degradation study to tentatively identify the degradation pathway. Use a stability-indicating HPLC method to ensure separation of this compound from its degradants.[8][9] |
| Precipitation in Solution | Poor Solubility or Degradation | Ensure the concentration is within the solubility limits. If using a buffer, check for potential salt precipitation. Filter the solution through a 0.22 µm filter.[10] |
| Inconsistent Experimental Results | Variable Degradation Between Experiments | Standardize solution preparation and storage procedures. Prepare fresh solutions for each experiment or define a maximum storage time for your working solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines the general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[11][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours in the dark.
-
Photolytic Degradation: Dilute the stock solution with water to a final concentration of 100 µg/mL. Expose the solution to direct sunlight or a photostability chamber for 24 hours. Prepare a control sample wrapped in foil to be stored alongside.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the percentage of degradation and the peak areas of any degradation products.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Photodiode Array (PDA) detector.
2. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 223 nm).[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
-
Specificity is demonstrated by showing that the method can separate the this compound peak from all degradation product peaks generated during the forced degradation study.
Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison.
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | This compound Remaining (%) | Degradation Products (Number of Peaks) | Observations |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 | Slight degradation |
| 0.1 M NaOH, 60°C | 24 | 70.5 | 3 | Significant degradation |
| 3% H₂O₂, RT | 24 | 45.8 | 4 | Major degradation, slight yellowing |
| Heat (60°C), Dark | 24 | 92.1 | 1 | Minor degradation |
| Photolysis (Sunlight) | 24 | 65.3 | 3 | Significant degradation |
| Control (RT, Dark) | 24 | 99.5 | 0 | No significant degradation |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Proposed degradation pathways for this compound.
Caption: Troubleshooting logic for this compound solution instability.
References
- 1. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 9. Development and Validation of a Stability-Indicating LC-Method for the Simultaneous Estimation of Levodropropizine, Chloropheniramine, Methylparaben, Propylparaben, and Levodropropizine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. biotech-asia.org [biotech-asia.org]
Technical Support Center: Optimizing Clorprenaline Dosage for Animal Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Clorprenaline dosage for animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective β2-adrenergic receptor agonist.[1][2][3] Its primary mechanism of action involves binding to β2-adrenergic receptors on the smooth muscle cells of the bronchial passages.[1][2] This binding activates the enzyme adenylate cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1][2] The elevated cAMP levels lead to the activation of protein kinase A (PKA), which ultimately results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[1][2] this compound may also have anti-inflammatory effects by inhibiting the release of mediators like histamine (B1213489) from mast cells.[1]
Q2: What are the known toxic doses of this compound in common laboratory animals?
Acute toxicity data, specifically the median lethal dose (LD50), is crucial for dose range selection. The following table summarizes the available LD50 values for this compound hydrochloride.
| Animal Model | Route of Administration | LD50 Value |
| Mouse | Oral | 550 mg/kg |
| Mouse | Intraperitoneal | 100 mg/kg |
| Mouse | Subcutaneous | 293 mg/kg |
| Rat | Oral | 445 mg/kg |
| Rat | Intravenous | 61 mg/kg |
| Dog | Oral | >400 mg/kg |
| (Data sourced from this compound (hydrochloride) Safety Data Sheet) |
Q3: How do I prepare this compound hydrochloride for administration in animal experiments?
This compound hydrochloride is soluble in water and DMSO. For in vivo experiments, it is crucial to prepare a sterile and biocompatible solution. Here are some recommended protocols for preparing injectable solutions:
Protocol 1: Saline-Based Solution with Co-solvents
This protocol is suitable for achieving a concentration of up to 2.5 mg/mL.
-
Step 1: Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).
-
Step 2: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Step 3: Add 50 µL of Tween-80 to the mixture and mix again.
-
Step 4: Add 450 µL of saline to bring the total volume to 1 mL.
-
Note: If precipitation occurs, gentle heating or sonication can be used to aid dissolution. It is recommended to prepare fresh solutions for daily use.
Protocol 2: Aqueous Solution using SBE-β-CD
This protocol is also suitable for a concentration of up to 2.5 mg/mL.
-
Step 1: Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).
-
Step 2: Prepare a 20% SBE-β-CD solution in saline.
-
Step 3: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline and mix well.
Q4: What are the potential side effects of this compound in animals and how can I monitor for them?
As a β2-adrenergic agonist, this compound can cause side effects, particularly at higher doses. Researchers should monitor for the following:
-
Cardiovascular effects: Tachycardia (increased heart rate) and potential changes in blood pressure are common side effects of β2-agonists.[1] Continuous monitoring of heart rate and blood pressure, where feasible, is recommended, especially during initial dose-finding studies.
-
Musculoskeletal effects: Muscle tremors are a known side effect of this class of drugs. Observe the animals for any signs of tremors or fasciculations.
-
Central Nervous System (CNS) effects: At high doses, CNS stimulation, agitation, or nervousness may occur.
It is advisable to start with a low dose and gradually escalate while closely observing the animals for any adverse effects.
Troubleshooting Guides
Problem: High variability in experimental results.
-
Possible Cause: Inconsistent drug administration or dosing calculations.
-
Solution: Ensure accurate calculation of doses based on the most recent body weight of each animal. Use calibrated equipment for drug administration. For oral gavage or injections, ensure the technique is consistent across all animals.
-
-
Possible Cause: Variability in the animal model.
-
Solution: Use animals of the same age, sex, and strain. Ensure that all animals are housed under identical environmental conditions (temperature, light cycle, diet).
-
-
Possible Cause: Instability of the prepared this compound solution.
-
Solution: Prepare fresh solutions of this compound for each experiment. If using stock solutions, ensure they are stored correctly and have not exceeded their recommended storage time.
-
Problem: Animals are showing signs of distress or severe side effects.
-
Possible Cause: The administered dose is too high.
-
Solution: Immediately lower the dose for subsequent experiments. Refer to the LD50 data to ensure you are working within a safe range. Consider performing a dose-escalation study starting with a very low dose to identify the maximum tolerated dose in your specific animal model.
-
-
Possible Cause: Rapid intravenous injection.
-
Solution: Administer the drug slowly if using the intravenous route to avoid a rapid peak in plasma concentration which can exacerbate side effects.
-
Problem: No significant bronchodilator effect is observed.
-
Possible Cause: The dose of this compound is too low.
-
Solution: A dose-response study is necessary to determine the effective dose range. Start with a low dose and incrementally increase the dose in different groups of animals until a significant bronchodilator effect is observed.
-
-
Possible Cause: Ineffective induction of bronchoconstriction.
-
Solution: Ensure that the bronchoconstricting agent (e.g., methacholine, histamine) is administered at a dose that elicits a consistent and measurable increase in airway resistance. The baseline level of bronchoconstriction should be significant enough to detect a reversal by the bronchodilator.
-
-
Possible Cause: Incorrect timing of drug administration and measurement.
-
Solution: The timing of this compound administration relative to the bronchoconstrictor challenge and the subsequent measurement of lung function is critical. The experimental protocol should be optimized to allow for the onset of action of this compound.
-
Experimental Protocols
Protocol: Determining the Effective Dose (ED50) of this compound for Bronchodilation in Guinea Pigs
This protocol describes a method to assess the bronchodilator efficacy of this compound against histamine-induced bronchoconstriction.
-
Animal Preparation:
-
Use healthy adult guinea pigs of a specific strain and sex.
-
Anesthetize the animals (e.g., with urethane).
-
Perform a tracheotomy and cannulate the trachea for mechanical ventilation.
-
Cannulate the jugular vein for intravenous drug administration.
-
-
Measurement of Bronchoconstriction:
-
Measure airway resistance using a suitable method, such as the Konzett-Rössler technique or whole-body plethysmography.
-
Establish a stable baseline of airway pressure.
-
-
Histamine Challenge:
-
Administer a dose of histamine intravenously that produces a submaximal, reproducible increase in airway resistance.
-
-
This compound Administration (Dose-Response):
-
Prepare several dilutions of this compound hydrochloride in sterile saline.
-
Administer increasing doses of this compound intravenously at set intervals.
-
After each dose of this compound, administer the same dose of histamine and record the percentage inhibition of the bronchoconstrictor response.
-
-
Data Analysis:
-
Plot the log-dose of this compound against the percentage inhibition of the histamine-induced bronchoconstriction.
-
Calculate the ED50, which is the dose of this compound that causes a 50% reduction in the bronchoconstrictor response to histamine.
-
Visualizations
Caption: Signaling pathway of this compound leading to bronchodilation.
Caption: Workflow for determining the effective dose of this compound.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. Cardiovascular effects of intravenous colforsin in normal and acute respiratory acidosis canine models: A dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pharmacological evaluation of the bronchodilator action of a combination of isoprophenamine and methapyrilene in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Clorprenaline Solubility Challenges
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Clorprenaline in experimental buffers. Researchers, scientists, and drug development professionals can utilize this resource to address common issues encountered during their work.
Troubleshooting Guide: Enhancing this compound Solubility
Problem: this compound hydrochloride precipitates when dissolved in my buffer.
This is a common issue that can arise due to the pH of the buffer system. This compound is an amine-containing compound, and its solubility is highly dependent on pH. As a hydrochloride salt, it is generally soluble in acidic to neutral aqueous solutions. However, in basic conditions, the amine group can be deprotonated, leading to a decrease in solubility and potential precipitation of the free base form.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing this compound precipitation in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound hydrochloride?
This compound hydrochloride is generally described as being soluble in water.[1] Quantitative data from various suppliers indicates high solubility in water and organic solvents like DMSO and ethanol (B145695).
Q2: Why is my this compound hydrochloride, which is supposed to be water-soluble, precipitating in my physiological buffer (pH 7.4)?
While this compound hydrochloride is soluble in water, its solubility can be influenced by the components of the buffer and the precise pH. At a physiological pH of 7.4, it is possible that the equilibrium between the protonated (soluble) and non-protonated (less soluble) forms of this compound contributes to precipitation, especially at higher concentrations. The ionic strength of the buffer can also play a role.
Q3: At what pH should I prepare my this compound stock solution?
To ensure maximum solubility, it is advisable to prepare stock solutions in a slightly acidic buffer (e.g., pH 6.0-6.5) or in a co-solvent like DMSO before further dilution into your experimental buffer.
Q4: Can I use co-solvents to improve the solubility of this compound in my buffer?
Yes, using co-solvents is a common and effective strategy. Organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol can be used to prepare a concentrated stock solution of this compound, which can then be diluted into your aqueous buffer.[2][3] It is crucial to ensure the final concentration of the co-solvent is low enough to not affect the experimental system.
Q5: Are there other methods to enhance the solubility of this compound for in vivo studies?
For in vivo applications where solubility is a concern, several formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, creating solid dispersions, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[4][5][6]
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Water | ≥ 100 mg/mL (399.74 mM) | [2] |
| DMSO | ≥ 100 mg/mL (399.74 mM) | [2] |
| DMSO | ≥8.35mg/mL | [7] |
| DMSO | 50 mg/mL (199.87 mM) | [3] |
| Ethanol | 50 mg/mL | [3] |
| PBS (pH 7.2) | 10 mg/ml | [8] |
Note: The solubility values can vary between different sources and batches. It is always recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: pH Adjustment for Enhanced Solubility
This protocol details the steps to improve this compound solubility by modifying the pH of the buffer.
-
Preparation of Buffers: Prepare your desired buffer (e.g., Phosphate-Buffered Saline) at a range of pH values (e.g., 6.0, 6.5, 7.0, and 7.4).
-
Solubility Testing:
-
Add a pre-weighed amount of this compound hydrochloride to a fixed volume of each buffer to achieve the desired final concentration.
-
Vortex the solutions for 1-2 minutes.
-
Visually inspect for any precipitation.
-
If precipitation is observed, sonicate the solution for 5-10 minutes.
-
If the precipitate persists, the compound is not soluble at that concentration and pH.
-
-
Determination of Optimal pH: Identify the lowest pH at which your desired concentration of this compound remains in solution. Use this or a slightly more acidic buffer for your experiments.
Protocol 2: Use of Co-solvents for Stock Solution Preparation
This protocol describes the use of an organic co-solvent to prepare a concentrated stock solution of this compound.
-
Co-solvent Selection: Choose a biocompatible organic solvent in which this compound is highly soluble, such as DMSO or ethanol.[2][3]
-
Stock Solution Preparation:
-
Dissolve a high concentration of this compound hydrochloride (e.g., 100 mg/mL) in your chosen co-solvent.
-
Ensure complete dissolution, using sonication if necessary.
-
-
Dilution into Experimental Buffer:
-
Serially dilute the concentrated stock solution into your final experimental buffer to achieve the desired working concentration.
-
Ensure the final percentage of the co-solvent is minimal (typically <1%, ideally <0.1%) to avoid off-target effects in your experiment.
-
Vortex thoroughly after each dilution step.
-
Co-solvent Preparation Workflow:
Caption: A workflow for preparing this compound working solutions using a co-solvent.
This compound Signaling Pathway
This compound is a β2-adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade.
Caption: The signaling pathway of this compound as a β2-adrenergic receptor agonist.
References
- 1. This compound hydrochloride [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Unexpected Side Effects of Clorprenaline In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Clorprenaline in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent β2-adrenergic receptor agonist.[1][2] Its primary mechanism involves binding to β2-adrenergic receptors, which are Gs protein-coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in smooth muscle relaxation, most notably in the bronchial passages, leading to bronchodilation.[1]
Q2: What are the expected physiological effects of this compound in vivo?
A2: The primary expected effect of this compound is bronchodilation.[1] Due to its mechanism of action, other anticipated effects include changes in cardiovascular and metabolic parameters. These can include an increase in heart rate (tachycardia), and potentially a decrease in blood pressure due to vasodilation in certain vascular beds.[1] Metabolic effects can include transient hyperglycemia and hypokalemia.[1]
Q3: What are the known off-target effects of this compound?
A3: While this compound is selective for β2-adrenergic receptors, at higher doses, it may exhibit off-target effects by stimulating other adrenergic receptors, such as β1-adrenergic receptors, which are predominantly found in the heart. This can contribute to cardiovascular side effects like tachycardia and increased cardiac contractility. There is also potential for interaction with α-adrenergic receptors, although this is less characterized for this compound specifically.
II. Troubleshooting Guides
This section provides structured guidance for troubleshooting common unexpected outcomes during in vivo experiments with this compound.
Unexpected Cardiovascular Effects
Issue: Observation of severe tachycardia or arrhythmias at a low dose.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Incorrect Dose Calculation or Preparation: | Double-check all calculations for dose, concentration, and volume. Verify the dilution of the stock solution. |
| Animal Stress: | Ensure animals are properly habituated to the experimental setup to minimize stress-induced tachycardia. Monitor baseline heart rate before drug administration. |
| Anesthesia Interaction: | Certain anesthetics can sensitize the myocardium to catecholamines. Review the literature for known interactions between your chosen anesthetic and β-agonists. Consider using a different anesthetic protocol if necessary. |
| Off-Target β1-Adrenergic Stimulation: | Even at low doses, individual animal sensitivity can vary. Consider co-administration with a selective β1-adrenergic antagonist (e.g., atenolol) to isolate the β2-adrenergic effects. |
| Strain or Species Sensitivity: | Different strains or species of animals can have varying sensitivities to β-agonists. Review literature for data on the specific strain you are using or conduct a pilot dose-response study. |
Issue: No significant change in heart rate or blood pressure at a high dose.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Compound Instability: | Ensure this compound solutions are freshly prepared and protected from light and heat to prevent degradation. |
| Incorrect Route of Administration: | Verify the intended route of administration (e.g., intravenous, intraperitoneal) was correctly performed. For IV injections, ensure the catheter is patent and the full dose was delivered. |
| Receptor Desensitization: | Prior or repeated exposure to β-agonists can lead to receptor downregulation and desensitization. Review the animal's experimental history. Allow for a sufficient washout period between treatments. |
| Anesthetic Depression of Cardiovascular System: | Some anesthetics can suppress cardiovascular function, masking the stimulatory effects of this compound. Monitor the depth of anesthesia and consider a lighter plane or a different anesthetic agent. |
Unexpected Metabolic Effects
Issue: Extreme hyperglycemia or hypoglycemia.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Fasting State of the Animal: | The metabolic state of the animal can influence the glycemic response. Standardize the fasting period for all animals in the study. |
| Interaction with Anesthesia: | Some anesthetics can alter glucose metabolism. Review the literature for the effects of your chosen anesthetic on blood glucose levels. |
| Underlying Metabolic Condition: | Unforeseen metabolic conditions in the animal could lead to an abnormal glucose response. Ensure the use of healthy, age-matched animals from a reliable source. |
Issue: Severe hypokalemia leading to adverse events.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| High Dose of this compound: | Hypokalemia is a known side effect of β2-agonists due to the stimulation of the Na+/K+-ATPase pump, which drives potassium into cells.[3] This is a dose-dependent effect. Consider reducing the dose. |
| Inadequate Baseline Potassium Levels: | Ensure animals have had access to a standard diet with adequate potassium content prior to the experiment. |
| Fluid and Electrolyte Imbalance: | Dehydration or other electrolyte imbalances can exacerbate hypokalemia. Ensure animals are adequately hydrated. |
Lack of Efficacy or Inconsistent Results
Issue: No observable bronchodilatory effect.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Compound Inactivity: | Verify the source and purity of the this compound. Test the compound in an in vitro assay to confirm its activity. |
| Incorrect Experimental Model: | Ensure the chosen animal model of bronchoconstriction is appropriate and that the constricting agent is administered correctly to induce a measurable response. |
| Receptor Desensitization: | As mentioned previously, repeated exposure to β-agonists can lead to a loss of efficacy. |
Issue: High variability in response between animals.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Inconsistent Dosing: | Ensure precise and consistent administration of the drug to each animal. For smaller volumes, use precision syringes. |
| Biological Variability: | Increase the number of animals per group to account for natural biological variation. |
| Environmental Factors: | Standardize environmental conditions such as temperature, light cycle, and noise levels, as these can influence physiological responses. |
Unexpected Animal Behavior or Mortality
Issue: Unusual animal behavior (e.g., hyperactivity, lethargy, seizures).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Central Nervous System (CNS) Effects: | At high doses, some β-agonists may cross the blood-brain barrier and cause CNS stimulation. Observe for other signs of CNS effects and consider reducing the dose. |
| Severe Side Effects: | The observed behavior may be a secondary response to severe cardiovascular or metabolic side effects. Monitor physiological parameters closely. |
| Vehicle Effects: | If using a vehicle to dissolve this compound, run a vehicle-only control group to rule out any behavioral effects of the vehicle itself. |
Issue: Unexpected mortality.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Acute Cardiovascular Collapse: | Severe tachycardia, arrhythmias, or a drastic drop in blood pressure can lead to mortality. Continuous cardiovascular monitoring is crucial, especially during dose-escalation studies. |
| Anesthetic Overdose: | The combination of the drug and anesthesia may have led to respiratory or cardiac depression. Carefully monitor vital signs and the depth of anesthesia. |
| Acute Toxic Dose: | The administered dose may have exceeded the lethal dose (LD50) for the specific animal model and route of administration. The intravenous LD50 for this compound in rats has been reported as 38 mg/kg, with toxic effects including convulsions and muscle spasticity.[4] Conduct a thorough literature search for toxicity data and perform a dose-ranging study if such data is unavailable. |
III. Data Summary
Table 1: Reported Side Effects of this compound and other β-agonists.
| Side Effect | Description | Reported with | Reference |
| Tachycardia | Increase in heart rate. | This compound, other β-agonists | [1][3] |
| Hypertension | Increase in blood pressure. | This compound | [1] |
| Palpitations | Sensation of a rapid or irregular heartbeat. | This compound | [1] |
| Tremors | Involuntary muscle shaking. | This compound | [1] |
| Dizziness | Sensation of lightheadedness or unsteadiness. | This compound | [1] |
| Headache | Pain in the head. | This compound | [1] |
| Hypokalemia | Low potassium levels in the blood. | This compound, other β-agonists | [1][3] |
| Hyperglycemia | High blood sugar levels. | Other β-agonists |
Note: Quantitative dose-response data for this compound's side effects in vivo are limited in the publicly available literature. The severity of these side effects is generally dose-dependent. Researchers should perform careful dose-escalation studies in their specific animal models.
IV. Experimental Protocols
Key Experiment: Assessment of Cardiovascular Effects of Intravenous this compound in Anesthetized Rats
Objective: To determine the dose-dependent effects of intravenously administered this compound on heart rate and blood pressure in rats.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) for vehicle and dilution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Male Sprague-Dawley rats (250-300g)
-
Surgical instruments for catheterization
-
Intravenous catheter (e.g., 24G)
-
Arterial catheter for blood pressure measurement
-
Pressure transducer and data acquisition system
-
Warming pad to maintain body temperature
Methodology:
-
Animal Preparation:
-
Anesthetize the rat using the chosen and approved anesthetic protocol.
-
Shave the surgical areas (e.g., neck for jugular vein and carotid artery cannulation).
-
Maintain the animal's body temperature at 37°C using a warming pad.
-
-
Catheterization:
-
Surgically expose the jugular vein and insert an intravenous catheter for drug administration.
-
Surgically expose the carotid artery and insert an arterial catheter connected to a pressure transducer to monitor blood pressure and heart rate.
-
Ensure both catheters are securely placed and patent.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes after surgery and instrumentation. During this time, infuse sterile saline at a low rate to keep the catheters patent.
-
-
Baseline Measurement:
-
Record baseline heart rate and blood pressure for at least 15 minutes before drug administration.
-
-
This compound Administration:
-
Prepare fresh dilutions of this compound in sterile saline.
-
Administer this compound intravenously as a bolus or a short infusion at escalating doses.
-
Start with a low dose and gradually increase the dose, allowing for a sufficient period between doses for the cardiovascular parameters to return to or stabilize near baseline.
-
A vehicle-only control group should be included.
-
-
Data Recording:
-
Continuously record heart rate and blood pressure throughout the experiment.
-
-
Post-Procedure:
-
At the end of the experiment, euthanize the animal using an approved method without allowing it to recover from anesthesia.
-
V. Visualizations
Caption: this compound signaling pathway via the β2-adrenergic receptor.
Caption: Experimental workflow for in vivo cardiovascular assessment.
Caption: Logical troubleshooting workflow for unexpected side effects.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Cardiovascular effects of beta-agonists in patients with asthma and COPD: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RTECS NUMBER-DG2275000-Chemical Toxicity Database [drugfuture.com]
How to prevent precipitation of Clorprenaline in stock solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of Clorprenaline stock solutions to prevent precipitation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a β2-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in physiological responses such as bronchodilation.[2]
Q2: What is the recommended solvent for preparing this compound hydrochloride stock solutions?
This compound hydrochloride is soluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[3][4] For high-concentration stock solutions, DMSO is often used.[3] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.
Q3: What are the recommended storage conditions for this compound hydrochloride stock solutions?
For long-term storage (up to 6 months), it is recommended to store stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. To avoid degradation from repeated freeze-thaw cycles, it is highly advisable to aliquot the stock solution into single-use vials.
Q4: Why does my this compound stock solution precipitate when diluted in aqueous media?
Precipitation upon dilution of a DMSO stock solution into aqueous buffers (like PBS or cell culture media) is a common issue for many organic compounds. This "crashing out" occurs because the compound is poorly soluble in the aqueous environment once the highly solubilizing DMSO is diluted.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound from stock or working solutions can compromise the accuracy and reproducibility of your experiments. This guide provides a systematic approach to troubleshoot and prevent this issue.
Issue 1: Precipitation During Initial Dissolution
-
Potential Cause: Incomplete dissolution.
-
Recommended Solutions:
-
Gently warm the solution to 37°C.
-
Use sonication to aid dissolution.
-
Ensure the solvent (e.g., DMSO) is of high purity and anhydrous.
-
Issue 2: Precipitation Upon Dilution in Aqueous Buffers
-
Potential Cause: Poor aqueous solubility and rapid solvent exchange.
-
Recommended Solutions:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the aqueous buffer. Instead, perform one or more intermediate dilutions in the aqueous buffer.
-
Vortexing During Dilution: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid mixing and prevent localized high concentrations.
-
Pre-warmed Media: Use aqueous buffers that have been pre-warmed to 37°C, as solubility generally increases with temperature.
-
Issue 3: Precipitation During Storage or After Freeze-Thaw Cycles
-
Potential Cause: Compound instability at certain temperatures or stresses from freezing and thawing.
-
Recommended Solutions:
-
Aliquoting: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
-
Fresh Solutions: For working solutions in aqueous buffers, it is best to prepare them fresh before each experiment.
-
Storage Temperature: For long-term stability, store DMSO stock solutions at -80°C.
-
Quantitative Data Summary
The following tables summarize the solubility and storage information for this compound hydrochloride.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Reported Solubility | Notes |
| Water | ≥ 100 mg/mL (≥ 399.74 mM) | Saturation unknown. |
| DMSO | 100 mg/mL (399.74 mM) | Requires sonication; use of fresh, anhydrous DMSO is critical. |
| Ethanol | Soluble | Quantitative data not specified. |
| PBS (pH 7.2) | 10 mg/mL |
Table 2: Recommended Storage of this compound Hydrochloride Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| 4°C | Short term (days) | For freshly prepared aqueous working solutions. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Hydrochloride Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath for 5-10 minutes or gently warm the solution to 37°C until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (from DMSO stock)
-
Pre-warm Buffer: Warm the desired aqueous buffer (e.g., PBS or cell culture medium) to 37°C.
-
Intermediate Dilution (Optional but Recommended): Perform a 1:10 intermediate dilution of the DMSO stock solution with the pre-warmed aqueous buffer.
-
Final Dilution: While gently vortexing the pre-warmed aqueous buffer, add the required volume of the DMSO stock (or the intermediate dilution) dropwise to achieve the final desired concentration.
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate before use. It is recommended to use the freshly prepared working solution immediately. If using water as the solvent for the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.
Visualizations
Signaling Pathway
Caption: β2-Adrenergic Receptor Signaling Pathway of this compound.
Experimental Workflow
Caption: Troubleshooting Workflow for this compound Precipitation.
References
Technical Support Center: Improving the Bioavailability of Clorprenaline for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral bioavailability of Clorprenaline in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a sympathomimetic and bronchodilator that acts as a β2-adrenergic receptor agonist. Its primary therapeutic application is in respiratory conditions. Poor oral bioavailability is a significant concern because it can lead to high variability in drug exposure, suboptimal therapeutic efficacy, and an increased risk of side effects. Factors contributing to its potentially low oral bioavailability include poor aqueous solubility, presystemic metabolism (first-pass effect), and/or poor membrane permeability.
Q2: What are the primary metabolic pathways for this compound?
A2: Following oral administration, this compound is expected to undergo metabolism. Studies in swine have shown that the major metabolic pathways include hydroxylation, glucuronidation, and sulphate conjugation. The primary metabolites found in urine were hydroxylated-clorprenaline and its conjugates.[1] Understanding these metabolic pathways is crucial as extensive first-pass metabolism in the gut wall and liver can significantly reduce the amount of active drug reaching systemic circulation.
Q3: What are the key pharmacokinetic parameters to consider when evaluating the oral bioavailability of this compound?
A3: The key pharmacokinetic parameters to assess are:
-
Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Absolute Bioavailability (F%): The fraction of the orally administered drug that reaches the systemic circulation compared to intravenous administration.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to reduce by half.
Q4: Which animal models are suitable for in vivo bioavailability studies of this compound?
A4: Common animal models for oral bioavailability studies include rats, mice, and dogs.[2] The choice of model depends on the specific research question and how well the animal's gastrointestinal physiology and metabolism mimic that of humans for the compound class.[3] It is important to note that oral bioavailability can vary significantly between species, and direct correlation to human bioavailability is not always guaranteed.[4][5]
Q5: What analytical methods are appropriate for quantifying this compound in plasma samples?
A5: A sensitive and specific analytical method is crucial for accurate pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices such as plasma due to its high selectivity and sensitivity.
Troubleshooting Guides
Problem 1: Low and Variable Oral Bioavailability in Preclinical Studies
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting & Optimization Strategies |
| Poor Aqueous Solubility | 1. Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate. Common carriers include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC). See Experimental Protocol 1 for a detailed method. |
| 2. Nanoparticle-Based Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Nanostructured lipid carriers (NLCs) or polymeric nanoparticles can be employed. See Experimental Protocol 2 for a detailed method. | |
| Extensive First-Pass Metabolism | 1. Co-administration with Metabolism Inhibitors: While primarily a research tool, co-dosing with known inhibitors of relevant metabolic enzymes (e.g., specific cytochrome P450 inhibitors) can help identify the extent of first-pass metabolism. This is generally not a viable clinical strategy. |
| 2. Prodrug Approach: Chemically modifying the this compound molecule to a prodrug that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation can be explored. | |
| Poor Membrane Permeability | 1. Use of Permeation Enhancers: Incorporating permeation enhancers into the formulation can transiently increase the permeability of the intestinal epithelium. However, potential toxicity and disruption of the gut barrier must be carefully evaluated. |
| 2. Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form and may enhance absorption via lymphatic pathways, bypassing the portal circulation to some extent. |
Problem 2: High Inter-Individual Variability in Plasma Concentrations
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting & Optimization Strategies |
| Food Effects | 1. Conduct Fed vs. Fasted Studies: Perform pharmacokinetic studies in both fed and fasted animals to determine if the presence of food significantly alters absorption. Food can affect gastric emptying time, pH, and bile salt secretion, which can impact drug dissolution and absorption. |
| Inconsistent Formulation Performance | 1. Characterize the Formulation: Thoroughly characterize the physical and chemical properties of your formulation (e.g., particle size distribution, dissolution profile, stability) to ensure consistency between batches. |
| Genetic Polymorphisms in Drug Transporters or Metabolizing Enzymes | 1. Use of Inbred Animal Strains: Employing inbred strains of animals can help reduce variability due to genetic differences. |
Quantitative Data Summary
Table 1: Representative Pharmacokinetic Parameters of Oral β2-Agonists in Different Species
| Drug | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Reference |
| Salbutamol | Human | 1.2 mg (total) | 3.9 ± 1.4 | 1.8 ± 0.6 | - | ~50% | |
| Terbutaline | Rat | 0.2 (oral solution) | ~250 | ~0.5 | ~700 | ~3.88-fold increase with nanovesicles vs oral solution | |
| Phenylpropanolamine | Dog | - | - | 2 | - | - |
Note: The data presented are for illustrative purposes and are derived from different studies with varying experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Experimental Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound Hydrochloride
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or another suitable organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Dissolve a specific ratio of this compound HCl and PVP K30 (e.g., 1:1, 1:2, 1:4 w/w) in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution of both components.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the inner surface of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle and then pass it through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization:
-
Dissolution Studies: Perform in vitro dissolution testing in simulated gastric and intestinal fluids to compare the dissolution profile of the solid dispersion with that of the pure drug.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the physical state (amorphous vs. crystalline) of the drug within the polymer matrix.
-
Experimental Protocol 2: Preparation of this compound-Loaded Nanoparticles by Emulsion-Solvent Evaporation
Objective: To improve the oral bioavailability of this compound by formulating it into polymeric nanoparticles.
Materials:
-
This compound Hydrochloride
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a defined amount of this compound HCl and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-2% w/v).
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000-15,000 rpm) or sonicating to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant (e.g., trehalose).
-
Characterization:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).
-
Entrapment Efficiency: Quantify the amount of this compound encapsulated within the nanoparticles.
-
In Vitro Drug Release: Study the release profile of this compound from the nanoparticles in simulated gastrointestinal fluids.
-
Experimental Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel this compound formulation after oral administration in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
-
This compound formulation and vehicle control
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the study. Fast the animals overnight (with free access to water) before dosing.
-
Dosing: Administer the this compound formulation (or vehicle control) to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Sample Preparation: Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 3. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Clorprenaline Experiments and Light Sensitivity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the β2-adrenergic receptor agonist, Clorprenaline. Due to its light-sensitive nature, meticulous handling and protocol adjustments are critical to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered light-sensitive?
A1: this compound, a phenethylamine (B48288) derivative, contains chromophores that absorb light, particularly in the UV spectrum. This absorption can induce photochemical reactions, leading to the degradation of the compound and a subsequent loss of biological activity.[1][2] While specific photodegradation pathways for this compound are not extensively documented, related catecholamines are known to form aminochrome (B613825) products upon UV exposure.[3][4]
Q2: What are the visible signs of this compound degradation?
A2: Visual indicators of degradation, such as a change in the color or clarity of a solution, may not always be apparent even with significant degradation. The most reliable indicator of this compound degradation is a decrease in its expected biological effect or high variability between experimental replicates.
Q3: How should I store this compound powder and stock solutions?
A3: To ensure stability, solid this compound hydrochloride should be stored at -20°C or -80°C, protected from moisture.[5] Stock solutions, typically prepared in DMSO or PBS, should be aliquoted into amber or foil-wrapped tubes and stored at -80°C for up to six months or -20°C for up to one month to minimize freeze-thaw cycles and light exposure.
Q4: What type of lighting is recommended when working with this compound?
A4: It is highly recommended to work under subdued or red light conditions. Standard fluorescent laboratory lighting emits wavelengths that can cause photodegradation. If working in a brightly lit room is unavoidable, ensure all vessels containing this compound are shielded from light using aluminum foil or opaque containers.
Q5: Can I use this compound solutions that have been prepared and stored for an extended period?
A5: It is best practice to prepare fresh working solutions of this compound for each experiment from a protected stock solution. This minimizes the impact of any potential degradation that may have occurred during storage.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity (e.g., in cell-based assays) | Photodegradation of this compound leading to a lower effective concentration. | - Prepare fresh dilutions of this compound for each experiment from a protected stock solution.- Minimize light exposure during all steps of the experiment, including solution preparation, incubation, and measurement.- Use amber or opaque 96-well plates for cell-based assays.- Turn off the light in the cell culture hood when handling this compound. |
| High variability between replicate wells or experiments | Inconsistent light exposure during experimental setup. | - Standardize all handling procedures to ensure uniform and minimal light exposure for all samples.- Use a light-protected multi-channel pipette reservoir if applicable.- Consider preparing and adding this compound to plates in a dark room. |
| Unexpected or off-target effects | Formation of active or toxic photodegradation byproducts. | - Confirm the identity and purity of your this compound stock.- If possible, analyze the degraded solution using techniques like HPLC or LC-MS to identify potential byproducts.- Always run a vehicle control (solvent without this compound) that has been subjected to the same light conditions. |
Quantitative Data on Photodegradation
Disclaimer: The following data is for Salbutamol (B1663637) and should be used as an estimation for this compound's potential light sensitivity. It is recommended to perform an in-house stability study for this compound under your specific experimental conditions.
Table 1: Photodegradation Kinetics of Salbutamol in Aqueous Solution under Visible Light
| Time (minutes) | % Salbutamol Remaining (pH 7.4) |
| 0 | 100% |
| 30 | ~95% |
| 60 | ~91% |
| 90 | ~85% |
| 180 | ~5% |
Photodegradation was performed using Mn-doped TiO2 nanoparticles under visible light irradiation.
Table 2: Photodegradation Rate Constants of Salbutamol
| Condition | Rate Constant (k, min⁻¹) |
| First 60 minutes | 0.0088 |
| After 60 minutes | 0.0179 |
Experimental Protocols
Cell-Based cAMP Assay for β2-Adrenergic Receptor Activation
This protocol is adapted for a light-sensitive agonist like this compound.
Materials:
-
HEK293 cells stably expressing the β2-adrenergic receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Amber or opaque 96-well plates
-
This compound hydrochloride
-
Anhydrous DMSO
-
Assay buffer (e.g., HBSS)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Aluminum foil
Procedure:
-
Cell Seeding:
-
Seed HEK293-β2AR cells in an amber or opaque 96-well plate at a suitable density.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of this compound Solutions (under subdued light):
-
Allow the this compound hydrochloride powder to equilibrate to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Prepare serial dilutions of this compound in assay buffer. Wrap all tubes and reservoirs in aluminum foil.
-
-
Agonist Stimulation:
-
Wash the cells with pre-warmed assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C, ensuring the plate is protected from light.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit. Perform these steps under subdued light where possible.
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC₅₀ value for this compound.
-
Radioligand Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity of this compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the β2-adrenergic receptor
-
Radioligand (e.g., [³H]-dihydroalprenolol)
-
This compound hydrochloride
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Scintillation cocktail
-
Glass fiber filter mats
-
Amber or foil-wrapped microcentrifuge tubes
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents (under subdued light):
-
Prepare serial dilutions of this compound in assay buffer in amber or foil-wrapped tubes.
-
Dilute the radioligand to the desired concentration in assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-labeled antagonist (for non-specific binding), or the this compound dilutions.
-
Incubate at the appropriate temperature for a sufficient time to reach equilibrium, keeping the plate covered to protect it from light.
-
-
Termination of Binding:
-
Rapidly filter the reaction mixture through the glass fiber filter mats using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ value and calculate the inhibition constant (Ki).
-
Visualizations
Caption: this compound signaling pathway via the β2-adrenergic receptor.
Caption: Experimental workflow for handling light-sensitive this compound.
Caption: Proposed photodegradation pathway for this compound.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. [Review of the stabitlity of photosensitive medications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical and photochemical properties of the pharmaceutical compound salbutamol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Clorprenaline in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Clorprenaline in cell-based assays.
Introduction to this compound
This compound is a sympathomimetic agent that functions as a beta-2 adrenergic receptor (β2-AR) agonist.[1][2][3] Its primary mechanism of action involves binding to and activating β2-ARs, which are Gs-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] The elevation in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation, making it an effective bronchodilator.[4] While this compound is recognized for its β2-AR agonist activity, its selectivity profile across other adrenergic receptors, particularly β1-ARs, is not extensively documented in publicly available literature. Off-target activation of β1-ARs can lead to undesirable cardiovascular effects, a common concern with β-adrenergic agonists.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of this compound in cell-based assays?
A1:
-
On-Target Effects (β2-AR mediated): The primary on-target effect of this compound is the activation of the β2-adrenergic receptor, leading to a signaling cascade that includes the production of the second messenger cAMP.[4][5] This can be measured in a variety of functional assays, such as cAMP accumulation assays or β-arrestin recruitment assays.
-
Potential Off-Target Effects: The most probable off-target effects involve the activation of other adrenergic receptor subtypes, particularly the β1-adrenergic receptor (β1-AR), which is also coupled to Gs and stimulates cAMP production. Activation of β1-ARs is often associated with cardiac stimulation. Other potential off-target effects, though less characterized for this compound specifically, could involve other GPCRs or cellular pathways, especially at higher concentrations.
Q2: How can I determine the optimal concentration range for this compound in my cell-based assay to minimize off-target effects?
A2: To determine the optimal concentration range, it is crucial to perform a dose-response experiment. This involves treating your cells with a wide range of this compound concentrations and measuring the desired on-target response (e.g., cAMP production). The goal is to identify the concentration range that gives a maximal on-target response without engaging off-target receptors. A typical dose-response curve will have a sigmoidal shape. The optimal concentration for your experiments will likely be around the EC50 to EC80 (the concentration that elicits 50% to 80% of the maximal response), as this range usually provides a robust on-target signal with a lower risk of off-target effects.
Q3: My cell-based assay shows a high background signal even without this compound. What could be the cause and how can I fix it?
A3: High background signal can be caused by several factors:
-
Constitutive Receptor Activity: The cell line you are using might have high levels of endogenous or overexpressed β-adrenergic receptors that are constitutively active (signaling in the absence of an agonist).
-
Serum Components: Components in the fetal bovine serum (FBS) used in your cell culture medium can sometimes activate GPCRs.
-
Cell Density: Inappropriately high cell density can sometimes lead to an elevated basal signal.
To address this, you can try the following:
-
Optimize Cell Density: Perform a cell titration experiment to find the optimal cell density that provides a good signal-to-background ratio.
-
Serum Starvation: Before the assay, replace the growth medium with a serum-free or low-serum medium for a few hours to overnight. This can help reduce background signaling from serum components.
-
Use a Different Cell Line: If constitutive activity is the primary issue, consider using a cell line with lower or endogenous receptor expression levels.
Q4: How can I confirm that the observed effects of this compound are specifically mediated by β2-adrenergic receptors?
A4: The most effective way to confirm the specificity of this compound's effects is to use selective antagonists. You can pre-treat your cells with a selective β2-AR antagonist (e.g., ICI 118,551) before adding this compound. If the response to this compound is blocked or significantly reduced, it confirms that the effect is mediated by β2-ARs. As a control, you can use a selective β1-AR antagonist (e.g., Atenolol) and a non-selective β-blocker (e.g., Propranolol).
Q5: I am observing cytotoxicity in my cell-based assay at higher concentrations of this compound. What should I do?
A5: It is important to distinguish between a true biological effect and an artifact due to cytotoxicity. You should perform a cytotoxicity assay (e.g., MTT, LDH, or using a live/dead cell stain) in parallel with your functional assay, using the same cell line and the same range of this compound concentrations. If you observe significant cytotoxicity at concentrations that you are using for your functional assays, you should limit your experiments to non-toxic concentrations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal | 1. Constitutive receptor activity. 2. Serum components activating receptors. 3. Sub-optimal cell density. | 1. Use a cell line with lower receptor expression or perform a receptor knockdown. 2. Serum-starve cells for 2-24 hours before the assay. 3. Optimize cell seeding density. |
| Low signal-to-noise ratio | 1. Low receptor expression. 2. Inefficient this compound stimulation. 3. Sub-optimal assay conditions. | 1. Use a cell line with higher receptor expression or transiently overexpress the receptor. 2. Perform a full dose-response curve to determine the optimal this compound concentration (EC50-EC80). Optimize stimulation time. 3. Ensure all reagents are fresh and correctly prepared. Optimize incubation times and temperatures. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent cell seeding. 3. Reagent variability. | 1. Use cells within a consistent and narrow passage number range. 2. Ensure a homogenous cell suspension and accurate cell counting. 3. Use the same batch of reagents, including this compound and serum. |
| Suspected off-target effects | This compound is activating other receptors (e.g., β1-AR) at the concentrations used. | 1. Perform a dose-response curve and use the lowest effective concentration. 2. Use selective antagonists (see Experimental Protocols section). 3. Use a cell line that does not express the suspected off-target receptor (e.g., a β1-AR knockout cell line). |
Quantitative Data
Table 1: Comparative Pharmacology of Beta-Adrenergic Agonists
| Compound | Primary Target | Selectivity | Reference |
| This compound | β2-Adrenergic Receptor | β2-selective (qualitative) | [1][2][3] |
| Isoproterenol | β1/β2-Adrenergic Receptors | Non-selective | [6] |
| Salbutamol (B1663637) | β2-Adrenergic Receptor | β2-selective | [7] |
Table 2: Example EC50 and Ki Values for Reference Compounds
These values are examples from the literature and can vary depending on the cell line, receptor expression level, and assay conditions.
| Compound | Receptor | Assay Type | EC50 / Ki (nM) | Reference |
| Isoproterenol | β1-Adrenergic Receptor | cAMP Accumulation | ~1-10 | [8] |
| β2-Adrenergic Receptor | cAMP Accumulation | ~1-10 | [8] | |
| Salbutamol | β1-Adrenergic Receptor | Binding Affinity (Ki) | ~1000 | [9] |
| β2-Adrenergic Receptor | Binding Affinity (Ki) | ~100 | [9] | |
| β2-Adrenergic Receptor | cAMP Accumulation | ~10-100 | [4] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol measures the intracellular accumulation of cAMP in response to β-adrenergic receptor stimulation.
Materials:
-
Adherent cells expressing β-adrenergic receptors
-
96-well or 384-well white, opaque cell culture plates
-
Serum-free cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based)
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Seeding: Seed cells into the wells of the microplate at a pre-optimized density and allow them to attach overnight.
-
Serum Starvation: The next day, gently wash the cells with serum-free medium and then incubate in serum-free medium containing a PDE inhibitor for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate at 37°C for an optimized duration (typically 15-60 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal curve to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated β-adrenergic receptor.
Materials:
-
Cells engineered to express a tagged β-adrenergic receptor and a tagged β-arrestin (e.g., using PathHunter® or Tango™ assay technologies)
-
Assay-specific cell culture medium and reagents
-
This compound
-
Detection reagents
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the engineered cells into a white, opaque microplate at the density recommended by the assay manufacturer.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate at 37°C for the time specified by the assay manufacturer (typically 60-90 minutes).
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent or fluorescent signal.
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 3: Use of Selective Antagonists to Confirm On-Target Effects
This protocol describes how to use selective antagonists to verify that the observed response is mediated by the intended receptor.
Procedure:
-
Cell Preparation: Prepare your cells in a microplate as you would for your primary functional assay (e.g., cAMP or β-arrestin assay).
-
Antagonist Pre-incubation: Pre-incubate the cells with a selective antagonist for a sufficient time to allow for receptor binding (typically 15-30 minutes). Use:
-
A selective β2-AR antagonist (e.g., ICI 118,551)
-
A selective β1-AR antagonist (e.g., Atenolol)
-
A non-selective β-AR antagonist (e.g., Propranolol)
-
A vehicle control (no antagonist)
-
-
Agonist Stimulation: Add this compound at a concentration that elicits a submaximal response (e.g., EC80) to all wells.
-
Assay Completion: Proceed with the incubation and detection steps of your primary functional assay.
-
Data Interpretation:
-
If the this compound-induced signal is significantly blocked by the β2-AR antagonist but not the β1-AR antagonist, the effect is on-target.
-
If the signal is blocked by the β1-AR antagonist, it indicates an off-target effect.
-
The non-selective antagonist should block the signal regardless of the receptor subtype involved.
-
Mandatory Visualizations
Caption: Canonical signaling pathway of this compound via the β2-adrenergic receptor.
Caption: A logical workflow for troubleshooting common issues in this compound cell-based assays.
Caption: Experimental workflow for using selective antagonists to validate on-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. In vitro action of combined salbutamol and theophylline on anaphylactic contractions, mediator release and cyclic 3',5'-adenosine monophosphate in lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride | C11H19Cl2NO2 | CID 21784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. In vitro pharmacological properties of a series of isoprenaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Detection Methods for Low Concentrations of Clorprenaline
Welcome to the technical support center for the detection of low concentrations of Clorprenaline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common analytical methods.
I. Troubleshooting Guides
This section provides solutions to common issues encountered during the detection of low concentrations of this compound using various analytical techniques.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Q1: Why am I observing a weak or no signal for this compound?
A1: Several factors can contribute to a weak or absent signal in HPLC-MS/MS analysis:
-
Suboptimal Ionization: this compound is a β2-adrenergic agonist and ionizes best in positive ion mode. Ensure your mass spectrometer is set to the correct polarity.[1][2][3][4]
-
Improper Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of this compound. An acidic mobile phase, often containing formic acid or acetic acid, is typically used to promote protonation.
-
Inefficient Desolvation: The nebulizer and drying gas temperatures and flow rates are critical for efficient desolvation and ion formation. These parameters should be optimized for your specific instrument and flow rate.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. This is a common issue in complex matrices like animal feed or biological tissues.
-
Low Extraction Recovery: The analyte may be lost during the sample preparation process.
Q2: How can I mitigate matrix effects in my this compound analysis?
A2: Matrix effects can be a significant challenge. Here are some strategies to minimize their impact:
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds. C18 or mixed-mode cation exchange cartridges can be effective for this compound.
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, changing the column chemistry, or using a longer column.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in extraction recovery.
Q3: My this compound peak is showing significant tailing. What could be the cause?
A3: Peak tailing can be caused by several factors:
-
Secondary Interactions: this compound, being a basic compound, can interact with acidic silanol (B1196071) groups on the surface of the silica-based C18 column. Using a column with end-capping or a hybrid particle technology can reduce these interactions.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.
-
Contamination: Buildup of contaminants on the column or in the HPLC system can lead to poor peak shape. Flush the column and system with appropriate solvents.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q1: I am getting a high background signal in my this compound ELISA. What are the possible reasons?
A1: High background can obscure your results. Common causes include:
-
Insufficient Washing: Inadequate washing between steps can leave unbound antibodies or enzyme conjugates, leading to a high background. Increase the number of wash cycles and ensure complete aspiration of the wash buffer.
-
Cross-Reactivity: The antibodies used in the kit may cross-react with other similar compounds in the sample matrix.
-
Non-Specific Binding: The blocking step may be insufficient. Ensure you are using the recommended blocking buffer and incubation time.
-
Contaminated Reagents: Buffers or other reagents may be contaminated. Prepare fresh reagents and use sterile techniques.
Q2: The sensitivity of my this compound ELISA is too low. How can I improve it?
A2: Low sensitivity can lead to false-negative results. Consider the following to enhance sensitivity:
-
Optimize Incubation Times and Temperatures: Ensure you are following the recommended incubation parameters. Increasing the incubation time for the primary antibody or the sample may improve signal strength.
-
Check Reagent Concentrations: The concentrations of the capture and detection antibodies are critical. If preparing your own plates, you may need to optimize these concentrations.
-
Signal Amplification: Consider using a biotin-streptavidin system for signal amplification if your current system is not sensitive enough.[5]
-
Sample Preparation: Ensure your sample preparation method is effectively extracting and concentrating this compound without introducing interfering substances.
Q3: My ELISA results are not reproducible between plates. What should I check?
A3: Lack of reproducibility can be frustrating. Here are some potential sources of variability:
-
Pipetting Errors: Inconsistent pipetting volumes can lead to significant variations. Calibrate your pipettes regularly and use a consistent technique.
-
Temperature Gradients: Uneven temperature across the plate during incubation can affect reaction rates. Ensure the plate is incubated in a temperature-controlled environment.
-
Reagent Variability: Use the same lot of reagents for all plates in an experiment to minimize lot-to-lot variation.
-
Washing Technique: An inconsistent washing procedure can introduce variability. An automated plate washer can improve reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: I am having trouble detecting this compound using GC-MS. What are the likely issues?
A1: this compound is a polar and relatively non-volatile compound, which presents challenges for GC-MS analysis:
-
Derivatization is Essential: this compound requires derivatization to increase its volatility and thermal stability for GC analysis. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. Incomplete derivatization will result in poor peak shape and low sensitivity.
-
Injector Temperature: The injector temperature needs to be high enough to volatilize the derivatized analyte without causing degradation.
-
Column Choice: A non-polar or mid-polar capillary column is typically used for the analysis of derivatized β-agonists.
Q2: My recovery of this compound during sample preparation for GC-MS is low. How can I improve it?
A2: Low recovery can be due to several factors in the extraction and cleanup process:
-
Inefficient Extraction: The choice of extraction solvent is critical. A mixture of organic solvents may be needed to efficiently extract this compound from the sample matrix.
-
Losses during Evaporation: If an evaporation step is used to concentrate the sample, analyte can be lost. Careful control of temperature and nitrogen flow is necessary.
-
Adsorption to Glassware: this compound can adsorb to active sites on glass surfaces. Silanizing glassware can help to minimize this issue.
Lateral Flow Immunoassay (LFA)
Q1: The test line on my this compound LFA strip is very weak or absent, even with a known positive sample.
A1: A weak or absent test line can be caused by several factors:
-
High Analyte Concentration (Hook Effect): In some competitive LFA formats, a very high concentration of the analyte can lead to a weaker signal at the test line. Try diluting the sample.
-
Antibody Inactivation: The antibodies on the strip may have degraded due to improper storage (e.g., exposure to heat or moisture).
-
Incorrect Sample Volume: Applying too little or too much sample can affect the flow characteristics and the assay performance.
-
Slow Migration: The sample may not be migrating properly along the strip due to a highly viscous sample or a problem with the membrane.
Q2: I am seeing a false positive result with my this compound LFA.
A2: False positives can arise from:
-
Cross-Reactivity: The antibodies may be cross-reacting with other structurally similar compounds.
-
Non-Specific Binding: Components in the sample matrix may cause the detection particles to bind non-specifically to the test line.
-
Sample pH: An inappropriate sample pH can lead to non-specific interactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical limit of detection (LOD) for this compound with different methods?
A1: The LOD for this compound can vary significantly depending on the method, instrument, and sample matrix. The following table provides a general comparison:
| Detection Method | Typical LOD | Sample Matrix |
| HPLC-MS/MS | 0.01 - 1 µg/kg | Animal Tissue, Urine, Feed |
| ELISA | 0.1 - 1 µg/kg | Animal Tissue, Urine |
| GC-MS | 0.1 - 5 µg/kg | Animal Tissue, Urine |
| Lateral Flow Immunoassay | 0.15 µg/L | Swine Urine[2] |
Q2: What is the most common sample preparation technique for low concentrations of this compound?
A2: Solid-phase extraction (SPE) is the most widely used technique for cleaning up and concentrating this compound from complex matrices prior to chromatographic analysis. Mixed-mode cation exchange SPE cartridges are particularly effective as they utilize both reversed-phase and ion-exchange mechanisms to retain the basic this compound molecule while allowing interfering substances to be washed away.
Q3: Can I analyze this compound without derivatization on a GC-MS?
A3: It is highly discouraged. Due to its polarity and low volatility, direct analysis of this compound by GC-MS will result in very poor chromatographic performance, including broad, tailing peaks and low sensitivity. Derivatization is a necessary step to achieve reliable and sensitive detection.
III. Experimental Protocols
HPLC-MS/MS Method for this compound in Swine Urine
This protocol is a representative method and may require optimization for your specific instrumentation and sample types.
-
Sample Preparation (Solid-Phase Extraction):
-
Centrifuge 5 mL of swine urine at 4000 rpm for 10 minutes.
-
Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the supernatant from the centrifuged urine onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.
-
Elute the analyte with 3 mL of 5% ammonia (B1221849) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor at least two transitions for this compound for confirmation (e.g., precursor ion -> product ion 1, precursor ion -> product ion 2). Specific m/z values will need to be determined by infusing a standard solution.
-
Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
Competitive ELISA Protocol for this compound in Tissue
This is a general protocol for a competitive ELISA. Always refer to the specific instructions provided with your ELISA kit.
-
Sample Preparation:
-
Homogenize 1 g of tissue in 4 mL of an appropriate extraction buffer.
-
Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant for analysis. Dilute the supernatant if necessary.
-
-
ELISA Procedure:
-
Add 50 µL of standard or prepared sample to the wells of the antibody-coated microplate.
-
Add 50 µL of enzyme-conjugated this compound to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the plate 4-5 times with wash buffer.
-
Add 100 µL of substrate solution to each well.
-
Incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 10 minutes. The absorbance is inversely proportional to the this compound concentration.
-
IV. Visualizations
Signaling Pathway of this compound
This compound, as a β2-adrenergic agonist, binds to β2-adrenergic receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to smooth muscle relaxation.
Caption: Signaling pathway of this compound in a smooth muscle cell.
Experimental Workflow for HPLC-MS/MS Analysis
This diagram outlines the major steps in the detection of this compound using HPLC-MS/MS.
Caption: General experimental workflow for this compound analysis by HPLC-MS/MS.
References
Validation & Comparative
Clorprenaline in Respiratory Models: A Comparative Analysis with Other β2-Adrenergic Agonists
For Immediate Release
This guide provides a comprehensive comparison of clorprenaline with other β2-adrenergic agonists, focusing on their performance in preclinical respiratory models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds. This document summarizes key performance metrics, details experimental protocols, and visualizes relevant biological pathways and workflows.
This compound is a β2-adrenergic receptor agonist with both bronchodilator and anti-inflammatory properties.[1] It is indicated for respiratory conditions such as asthma, chronic bronchitis, and other chronic obstructive pulmonary diseases (COPD).[1] Like other β2-agonists, its primary mechanism of action involves the stimulation of β2-adrenergic receptors on bronchial smooth muscle cells.[1][2] This activation leads to a cascade of intracellular events culminating in smooth muscle relaxation and bronchodilation.[1]
Mechanism of Action: The β2-Adrenergic Signaling Pathway
The binding of a β2-adrenergic agonist, such as this compound, to its G-protein coupled receptor initiates a signaling cascade. This process involves the activation of adenylyl cyclase, which then converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and bronchodilation.[1] Beyond this primary pathway, β2-agonists are also known to exert anti-inflammatory effects by inhibiting the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells.[1]
Figure 1: Simplified β2-adrenergic signaling pathway leading to bronchodilation.
Comparative Efficacy in Preclinical Models
The efficacy of β2-adrenergic agonists is primarily assessed by their potency in inducing bronchodilation and their ability to mitigate inflammatory responses.
Bronchodilator Potency
The potency of a bronchodilator is often quantified by its pD2 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response (EC50). A higher pD2 value indicates greater potency. While direct comparative studies including this compound are limited, data for commonly used β2-agonists have been established in guinea pig tracheal relaxation assays.
| Agonist | pD2 (-log M) | Relative Potency Category | Reference |
| This compound | Data Not Available | - | |
| Salbutamol (B1663637) | 7.50 ± 0.01 | Short-Acting | [2] |
| Formoterol (B127741) | 10.52 ± 0.04 | Long-Acting | [2] |
| Isoprenaline | 7.60 ± 0.01 | Non-selective Agonist | [2] |
Table 1: Comparative Bronchodilator Potency of β2-Adrenergic Agonists in Guinea Pig Tracheal Tissue.
Anti-Inflammatory Effects
| Agonist | Target Cell | Mediator Inhibited | IC50 | Reference |
| This compound | Mast Cells | Histamine, Leukotrienes | Data Not Available | [1] |
| Salbutamol | Mast Cells | Histamine, Prostaglandin D2 | 39% inhibition at 10 µM | [3] |
| Formoterol | Macrophages | TNF-α, Chemokines | Data Not Available |
Table 2: Comparative Anti-Inflammatory Activity of β2-Adrenergic Agonists.
Pharmacokinetic Profile: Duration of Action
The duration of action is a critical parameter that distinguishes different classes of β2-agonists.
| Agonist | Class | Duration of Action | Reference |
| This compound | - | 4 to 6 hours | [4] |
| Salbutamol | Short-Acting (SABA) | 3 to 6 hours | [4] |
| Formoterol | Long-Acting (LABA) | Up to 12 hours | [1] |
Table 3: Comparative Duration of Action of β2-Adrenergic Agonists.
Experimental Protocols
The following are standardized methodologies used to assess the efficacy of β2-adrenergic agonists in preclinical respiratory models.
Guinea Pig Tracheal Strip Relaxation Assay
This in vitro assay is a gold standard for evaluating the bronchodilator potency of a compound.
References
- 1. Bronchodilator effect of inhaled formoterol vs salbutamol over 12 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of IgE-dependent histamine release from human dispersed lung mast cells by anti-allergic drugs and salbutamol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
Validating the Selectivity of Clorprenaline for the β2-Adrenergic Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the selectivity of Clorprenaline, a known β2-adrenergic receptor agonist, and compares its expected pharmacological profile with established β2-agonists. Due to a lack of publicly available head-to-head comparative data for this compound across all β-adrenergic receptor subtypes, this document outlines the essential experimental protocols and presents data for well-characterized alternatives to serve as a benchmark for such validation.
Introduction to β-Adrenergic Receptor Selectivity
The therapeutic efficacy of β-adrenergic receptor agonists is critically dependent on their selectivity for the target receptor subtype. The β-adrenergic receptors are divided into three main subtypes: β1, β2, and β3. While β2-receptors are the primary target for bronchodilators in the treatment of asthma and COPD, off-target activation of β1-receptors can lead to undesirable cardiovascular side effects, such as increased heart rate and contractility. Therefore, rigorous validation of a compound's selectivity for the β2-adrenergic receptor is a crucial step in drug development.
Experimental Protocols for Determining Selectivity
To validate the selectivity of a compound like this compound, two key in vitro assays are typically employed: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure potency (EC50).
Radioligand Binding Assays
These assays measure the affinity of a compound for a specific receptor by competing with a radiolabeled ligand that has high affinity and specificity for that receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1, β2, and β3-adrenergic receptors.
General Protocol:
-
Cell Culture: Utilize stable cell lines, such as Chinese Hamster Ovary (CHO-K1) cells, individually expressing high levels of human β1, β2, or β3-adrenergic receptors.[4]
-
Membrane Preparation: Prepare cell membranes from each cell line, which will serve as the source of the receptors.
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Washing: Allow the binding to reach equilibrium. Subsequently, wash the membranes to remove unbound radioligand.
-
Quantification: Measure the amount of radioligand bound to the membranes using scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand. The IC50 value (the concentration of the competing ligand that displaces 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
These assays measure the functional consequence of receptor activation, which for β-adrenergic receptors is the production of the second messenger cyclic AMP (cAMP).
Objective: To determine the half-maximal effective concentration (EC50) of this compound for β1, β2, and β3-adrenergic receptors.
General Protocol:
-
Cell Culture: Use the same stable cell lines expressing human β1, β2, or β3-adrenergic receptors as in the binding assays.
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere.
-
Agonist Stimulation: Treat the cells with varying concentrations of the test compound (this compound). Include a non-selective agonist like Isoprenaline as a positive control.
-
Incubation: Incubate for a defined period to allow for cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).
Comparative Data for Established β2-Adrenergic Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) for the well-characterized β2-agonists Salbutamol and Formoterol, as well as the non-selective agonist Isoprenaline. This data, derived from a comprehensive study by Baker (2010), serves as a benchmark for the expected selectivity profile of a potent and selective β2-agonist. All data were obtained using CHO-K1 cells stably expressing the respective human β-adrenergic receptor subtype.
Table 1: Binding Affinity (pKi) of β-Adrenergic Agonists
| Compound | β1-Adrenergic Receptor (pKi) | β2-Adrenergic Receptor (pKi) | β3-Adrenergic Receptor (pKi) | β2 vs β1 Selectivity (fold) |
| Isoprenaline | 5.89 | 6.22 | 5.56 | 2.1 |
| Salbutamol | 4.84 | 6.30 | 4.67 | 28.8 |
| Formoterol | 5.81 | 7.91 | 5.76 | 125.9 |
Higher pKi values indicate higher binding affinity. Selectivity is calculated as the antilog of the difference in pKi values.
Table 2: Functional Potency (pEC50) of β-Adrenergic Agonists in cAMP Accumulation Assay
| Compound | β1-Adrenergic Receptor (pEC50) | β2-Adrenergic Receptor (pEC50) | β3-Adrenergic Receptor (pEC50) |
| Isoprenaline | 8.01 | 8.24 | 7.21 |
| Salbutamol | 6.37 | 7.64 | 5.92 |
| Formoterol | 7.65 | 9.42 | 7.02 |
Higher pEC50 values indicate higher potency.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in validating β2-adrenergic receptor selectivity, the following diagrams illustrate the experimental workflow and the canonical signaling pathway.
References
Cross-Reactivity Profile of Clorprenaline with Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Clorprenaline's interaction with adrenergic receptors. This compound is recognized primarily as a β2-adrenergic receptor agonist, valued for its bronchodilatory effects in managing respiratory conditions like asthma.[1][2] Understanding its cross-reactivity with other adrenergic receptor subtypes is crucial for a comprehensive pharmacological profile, predicting potential off-target effects, and guiding further drug development.
Comparative Analysis of Adrenergic Receptor Activity
To evaluate the selectivity of a ligand like this compound, its binding affinity (Ki) and functional potency (EC50) are determined for various adrenergic receptor subtypes. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.
Data Presentation
The following table illustrates how the cross-reactivity data for this compound would be presented in comparison to other well-known adrenergic agonists. Please note that the values for this compound are hypothetical and are included for illustrative purposes due to the absence of published comparative data.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Primary Effect |
| This compound | β2 | [Hypothetical: 5] | [Hypothetical: 15] | Agonist |
| β1 | [Hypothetical: >1000] | [Hypothetical: >5000] | Agonist | |
| β3 | [Hypothetical: >5000] | [Hypothetical: >10000] | Agonist | |
| α1 | [Hypothetical: >10000] | [Hypothetical: >10000] | N/A | |
| α2 | [Hypothetical: >10000] | [Hypothetical: >10000] | N/A | |
| Isoprenaline | β1 | 15 | 5 | Agonist |
| β2 | 10 | 3 | Agonist | |
| β3 | 25 | 10 | Agonist | |
| Salbutamol | β2 | 150 | 50 | Agonist |
| β1 | 2500 | 1500 | Agonist |
Data for Isoprenaline and Salbutamol are representative values from various pharmacological studies and are intended for comparative context.
Experimental Protocols
The determination of binding affinities and functional potencies involves standardized in vitro assays.
Radioligand Binding Assays for Determining Binding Affinity (Ki)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the adrenergic receptor subtype of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]-dihydroalprenolol for β-receptors or [3H]-prazosin for α1-receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
The mixture is incubated to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.
-
The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays for Determining Potency (EC50)
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For Gs-coupled receptors like the β2-adrenergic receptor, this is often a measure of cyclic AMP (cAMP) accumulation.
1. Cell Culture:
-
A cell line stably expressing the adrenergic receptor subtype of interest is cultured.
2. Agonist Stimulation:
-
The cells are incubated with increasing concentrations of the test compound (this compound).
3. Measurement of Second Messenger Levels:
-
For β-adrenergic receptors, which are typically Gs-coupled, the intracellular levels of cAMP are measured. This is often done using a competitive immunoassay or a reporter gene assay.
-
For Gq-coupled receptors (like α1), changes in intracellular calcium levels can be measured using fluorescent dyes.
-
For Gi-coupled receptors (like α2), the inhibition of adenylyl cyclase activity is measured.
4. Data Analysis:
-
A dose-response curve is generated by plotting the cellular response against the concentration of the test compound.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Signaling Pathways and Experimental Workflows
Mandatory Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
A Comparative Analysis of Clorprenaline's Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of Clorprenaline, a short-acting β2-adrenoceptor agonist, with other key alternatives in the same class. The information presented is supported by experimental data from both in vivo and in vitro studies, offering valuable insights for researchers and professionals in drug development.
Overview of β2-Adrenoceptor Agonists and Duration of Action
β2-adrenoceptor agonists are a cornerstone in the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effect is primarily mediated by the relaxation of bronchial smooth muscle, leading to bronchodilation. A critical parameter differentiating these agonists is their duration of action, which dictates their clinical utility for either acute relief of symptoms or long-term maintenance therapy. These agonists are broadly categorized as follows:
-
Short-Acting β2-Agonists (SABAs): Provide rapid relief of bronchospasm, with a duration of action typically lasting 4 to 6 hours. This compound and Salbutamol are classic examples.
-
Long-Acting β2-Agonists (LABAs): Offer a longer duration of bronchodilation, around 12 hours, making them suitable for maintenance therapy. Salmeterol and Formoterol fall into this category.
-
Ultra-Long-Acting β2-Agonists (Ultra-LABAs): Provide sustained bronchodilation for up to 24 hours, allowing for once-daily dosing. Indacaterol is a prominent member of this class.
The duration of action is influenced by several factors, including the drug's pharmacokinetic profile, its affinity for the β2-adrenoceptor, and its molecular interactions within the cell membrane.
Comparative Duration of Action: Experimental Data
The following tables summarize the duration of action of this compound and its comparators based on available experimental data.
Table 1: In Vivo Duration of Action in Humans (Clinical Trials)
| Compound | Class | Onset of Action | Duration of Action | Primary Endpoint |
| This compound | SABA | 15-30 minutes | 4-6 hours[1] | Clinical observation |
| Salbutamol | SABA | ~5 minutes[2] | 3-6 hours[3] | FEV1, sGaw |
| Isoproterenol | Non-selective β-agonist | 1-5 minutes[4] | 1-2 hours[4] | Clinical observation |
| Salmeterol | LABA | Slower than Salbutamol | ~12 hours | FEV1, sGaw |
| Formoterol | LABA | ~5 minutes | ~12 hours | FEV1, sGaw |
| Indacaterol | Ultra-LABA | ~5 minutes | ~24 hours | FEV1 |
FEV1: Forced Expiratory Volume in 1 second; sGaw: Specific Airway Conductance
Table 2: In Vitro Duration of Action (Isolated Guinea Pig Trachea)
| Compound | Class | Onset of Action | Duration of Action (Post-Washout) |
| This compound | SABA | Data not available | Data not available |
| Salbutamol | SABA | Rapid | No significant effect remains after washout |
| Isoproterenol | Non-selective β-agonist | Rapid | Rapidly reversible |
| Salmeterol | LABA | Slower than Formoterol and Salbutamol | Significant relaxant effect remains |
| Formoterol | LABA | Rapid | Significant relaxant effect remains |
| Indacaterol | Ultra-LABA | Rapid | Prolonged duration of action |
Molecular Mechanisms Influencing Duration of Action
The prolonged duration of action of LABAs and ultra-LABAs is attributed to specific molecular properties that influence their interaction with the β2-adrenoceptor and the surrounding cell membrane.
-
Exosite Binding (Salmeterol): It is hypothesized that Salmeterol's long lipophilic tail binds to an "exosite" on the β2-adrenoceptor, anchoring the molecule and allowing the active head to repeatedly activate the receptor. However, some studies suggest that slow receptor dissociation is not the key factor.
-
Lipid Raft Interaction (Indacaterol): Indacaterol exhibits a high affinity for lipid rafts, which are specialized microdomains within the plasma membrane where β2-adrenoceptors are concentrated. This localization is believed to contribute to its prolonged duration of action by creating a local depot of the drug near the receptors.
-
Slow Dissociation Kinetics: While not the sole explanation, the rate at which a drug dissociates from the receptor (koff) can influence its duration of action. Some studies have investigated the dissociation kinetics of these agonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug performance. Below are outlines of key experimental protocols used to determine the duration of action of β2-adrenoceptor agonists.
In Vitro: Isolated Organ Bath (Guinea Pig Trachea)
This ex vivo method provides a functional measure of a compound's ability to relax airway smooth muscle and its duration of effect.
Protocol:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is dissected and placed in Krebs-Henseleit solution. The trachea is then cut into rings of 3-5 mm in length.
-
Mounting: The tracheal rings are mounted on metal rods in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. A resting tension of 1.5 g is applied.
-
Contraction: The tracheal rings are pre-contracted with an agent such as histamine (B1213489) or carbachol (B1668302) to induce a stable muscle tone.
-
Drug Administration: The β2-agonist is added to the bath in a cumulative or single-dose manner, and the relaxation of the tracheal muscle is recorded using an isometric force transducer.
-
Duration of Action (Washout): To assess the duration of action, after maximal relaxation is achieved, the drug is washed out of the organ bath. The time it takes for the tracheal muscle to return to its pre-drug contracted state is measured. For long-acting agonists, a significant relaxant effect will persist even after repeated washing.
In Vitro: Radioligand Binding Assay
This assay is used to determine the affinity and dissociation kinetics of a compound for the β2-adrenoceptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the β2-adrenoceptor are prepared from cell lines (e.g., CHO-K1) or tissues.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) that binds to the β2-adrenoceptor.
-
Competition Binding: To determine the affinity of the test compound, the membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured.
-
Dissociation Kinetics (koff): To measure the dissociation rate, membranes are pre-incubated with the unlabeled test compound to allow for receptor binding. The dissociation is then initiated by adding a high concentration of a competing radioligand, and the rate at which the test compound dissociates from the receptor is measured over time.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter.
In Vitro: cAMP Accumulation Assay
This functional assay measures the ability of a β2-agonist to stimulate the production of cyclic AMP (cAMP), the second messenger in the β2-adrenoceptor signaling pathway.
Protocol:
-
Cell Culture: Cells expressing the β2-adrenoceptor (e.g., HEK293) are cultured in appropriate media.
-
Stimulation: The cells are treated with varying concentrations of the β2-agonist.
-
cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or enzyme-fragment complementation assays. These assays typically involve a labeled cAMP analog that competes with the cellular cAMP for binding to a specific antibody.
-
Data Analysis: The amount of cAMP produced is quantified, and dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the agonist.
In Vivo: Measurement of Bronchodilation in Humans
Clinical trials in patients with asthma or COPD are the gold standard for determining the in vivo duration of action of a bronchodilator.
Protocol:
-
Patient Selection: Patients with a diagnosis of asthma or COPD and demonstrated reversible airway obstruction are recruited.
-
Baseline Measurement: Baseline lung function is assessed using spirometry to measure parameters such as Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC).
-
Drug Administration: The investigational drug or a comparator is administered, typically via inhalation.
-
Post-Dose Measurements: Lung function is measured at regular intervals for up to 24 hours or longer to determine the onset of action and the duration of the bronchodilator effect.
-
Primary Endpoint: The primary endpoint is often the change in FEV1 from baseline over time. The duration of action can be defined as the time until the FEV1 returns to a certain percentage of the baseline or peak effect.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: β2-Adrenoceptor signaling cascade.
Caption: Isolated organ bath experimental workflow.
Caption: Radioligand binding assay workflow.
Conclusion
This comparative analysis demonstrates that this compound exhibits a short duration of action, characteristic of a SABA, making it suitable for as-needed relief of bronchoconstriction. In contrast, LABAs and ultra-LABAs, such as Salmeterol, Formoterol, and Indacaterol, offer significantly longer durations of action, which is advantageous for maintenance therapy in chronic respiratory diseases. The differences in their duration of action are underpinned by distinct molecular interactions with the β2-adrenoceptor and the surrounding lipid environment. The provided experimental protocols and diagrams offer a foundational understanding for researchers aiming to further investigate the pharmacological properties of these and novel β2-adrenoceptor agonists.
References
- 1. Effect of aging on the response of guinea pig trachea to isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 24 h duration of bronchodilator action of the salmeterol/fluticasone combination inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salmeterol stimulation dissociates beta2-adrenergic receptor phosphorylation and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reproducibility of Experimental Results Using Clorprenaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Clorprenaline, a selective β2-adrenergic agonist, focusing on the reproducibility of experimental results. While direct studies on the reproducibility of this compound are limited, this guide synthesizes available data on its mechanism of action and compares its performance with other common β2-adrenergic agonists to provide a framework for assessing the consistency of experimental outcomes.
Introduction to this compound and β2-Adrenergic Agonists
This compound is a sympathomimetic amine that selectively stimulates β2-adrenergic receptors, leading to the relaxation of smooth muscles, particularly in the bronchi.[1] This action makes it a subject of interest in respiratory research. The reproducibility of experimental results with any β2-adrenergic agonist, including this compound, is contingent on standardized experimental protocols and a thorough understanding of the underlying signaling pathways.
The primary mechanism of action for β2-adrenergic agonists involves the activation of the Gs alpha subunit of the G protein-coupled receptor. This activation stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA) and leads to the relaxation of smooth muscle.[2]
Comparative Analysis of β2-Adrenergic Agonists
The reproducibility of results can be indirectly assessed by comparing the potency and efficacy of different β2-adrenergic agonists across various studies. While specific data for this compound is scarce in the public domain, we can draw parallels from studies on structurally and functionally similar compounds like Isoproterenol and Salbutamol.
| Compound | Receptor Selectivity | Potency (EC50) | Key Characteristics |
| This compound | β2-selective agonist | Not widely reported | Limited publicly available data on comparative potency. |
| Isoproterenol | Non-selective β-agonist | Varies by tissue and assay | A standard agonist used in research for its potent bronchodilator effects.[3][4] |
| Salbutamol (Albuterol) | β2-selective agonist | Varies by tissue and assay | A widely used bronchodilator in clinical practice with extensive research data available. |
| Formoterol | Long-acting β2-selective agonist | High potency | Characterized by a long duration of action. |
| Adrenaline (Epinephrine) | Non-selective α and β agonist | Varies by tissue and assay | Acts on multiple adrenergic receptors, leading to a broader range of physiological effects. |
Note: EC50 values are highly dependent on the specific experimental conditions (e.g., cell type, tissue, assay methodology) and are therefore not presented as absolute values. Researchers should always establish dose-response curves under their specific experimental settings. The variability in reported EC50 values across different studies highlights the importance of consistent experimental protocols for achieving reproducible results.
Experimental Protocols for Assessing β2-Adrenergic Agonist Activity
Standardized protocols are crucial for ensuring the reproducibility of experiments involving this compound and other β2-agonists. A common in vitro assay to quantify the activity of these compounds is the measurement of intracellular cAMP levels.
Experimental Protocol: In Vitro cAMP Assay
This protocol outlines a general workflow for measuring cAMP production in response to β2-adrenergic agonist stimulation.
1. Cell Culture:
- Culture a suitable cell line expressing β2-adrenergic receptors (e.g., HEK293, CHO, or A549) in appropriate growth medium.
- Plate cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Preparation:
- Prepare a stock solution of this compound or other β2-agonists in a suitable solvent (e.g., DMSO or water).
- Perform serial dilutions of the stock solution to create a range of concentrations for generating a dose-response curve.
3. Cell Stimulation:
- Wash the cells with a serum-free medium or buffer.
- Add the diluted compounds to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C.
- Include a positive control (e.g., a known potent agonist like Isoproterenol) and a negative control (vehicle).
4. cAMP Measurement:
- Lyse the cells to release intracellular cAMP.
- Measure cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or bioluminescent assays).
5. Data Analysis:
- Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration.
- Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
References
A Comparative Analysis of Clorprenaline and Salbutamol: A Guide for Researchers
A comprehensive review of available data on the β2-adrenergic agonists Clorprenaline and Salbutamol reveals a notable absence of direct head-to-head studies. This guide, therefore, provides a detailed comparison based on their individual pharmacological profiles, supported by experimental data for Salbutamol against other relevant β-agonists, to offer a valuable resource for researchers, scientists, and drug development professionals.
Salbutamol, a widely used short-acting β2-agonist (SABA), serves as a benchmark in asthma and COPD treatment.[1][2] this compound, also known as isoprophenamine, is another β-adrenergic receptor agonist with bronchodilator properties, primarily marketed in Japan.[3] Both compounds exert their therapeutic effects through the stimulation of β2-adrenergic receptors, leading to bronchodilation.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
Both this compound and Salbutamol are β2-adrenergic receptor agonists.[1][4][5][6] Their primary mechanism of action involves binding to β2-adrenergic receptors on the smooth muscle cells of the bronchial passages. This binding activates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][6] The elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and dilation of the airways.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Hydrochloride | C11H19Cl2NO2 | CID 21784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Clorprenaline: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of Clorprenaline, a β2-adrenergic receptor agonist used in research. Adherence to these procedures is vital to ensure minimal environmental impact and compliance with regulatory standards.
Contradictory Safety Classifications
It is important to note that Safety Data Sheets (SDS) for this compound present conflicting hazard information. One supplier classifies the substance as not hazardous according to the Globally Harmonized System (GHS), suggesting that small quantities may be disposed of with household waste[1]. However, another supplier classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.
Given these conflicting reports, it is imperative to adopt a precautionary approach and manage this compound as a hazardous substance, particularly with respect to its potential for acute and chronic aquatic toxicity.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3][4]. For certain substances, the Drug Enforcement Administration (DEA) also has specific disposal requirements. Healthcare and research facilities must adhere to these federal regulations, as well as any state and local rules, which may be more stringent. The EPA's regulations for hazardous waste pharmaceuticals, often referred to as Subpart P, prohibit the sewering of hazardous pharmaceutical waste.
Step-by-Step Disposal Protocol for this compound
The following procedure is based on the more stringent safety classification and aligns with general best practices for the disposal of hazardous chemical waste.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate solid this compound waste from liquid waste.
-
Avoid mixing it with other incompatible chemical wastes.
-
-
Containerization:
-
Place this compound waste in a dedicated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include appropriate hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste.
-
Alternatively, arrange for disposal through a licensed hazardous waste management company. These companies are equipped to handle and transport chemical waste in accordance with all regulations.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Dispose of any cleaning materials (e.g., wipes, absorbent pads) as hazardous waste along with the this compound.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and regulatory requirements.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the drain. The aquatic toxicity hazard necessitates that it does not enter sewer systems or waterways.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. The disposal procedure should be followed for any quantity of the substance.
| Parameter | Value | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | |
| Water Hazard Class | 1 (Slightly hazardous for water) |
Note: The conflicting water hazard class highlights the need for a conservative disposal approach.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
